Idasanutlin (enantiomer)
Description
BenchChem offers high-quality Idasanutlin (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Idasanutlin (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C31H29Cl2F2N3O4 |
|---|---|
Poids moléculaire |
616.5 g/mol |
Nom IUPAC |
4-[[(2S,3R,4S,5R)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m1/s1 |
Clé InChI |
TVTXCJFHQKSQQM-XQHNTHMKSA-N |
SMILES isomérique |
CC(C)(C)C[C@@H]1[C@@]([C@@H]([C@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F |
SMILES canonique |
CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Stereoselective Mechanism of Action of Idasanutlin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idasanutlin (B612072) (RG7388) is a second-generation, potent, and selective small-molecule antagonist of the MDM2-p53 interaction. It is a chiral molecule, and its biological activity resides almost exclusively in a single enantiomer. This guide provides a detailed examination of the stereoselective mechanism of action of Idasanutlin, focusing on its interaction with MDM2 and the subsequent activation of the p53 tumor suppressor pathway. Due to the limited publicly available direct comparative data for Idasanutlin's enantiomers, this guide will utilize data from the closely related predecessor, Nutlin-3, to illustrate the critical principle of stereoselectivity in this class of compounds. This approach provides a robust framework for understanding the structure-activity relationship and the profound impact of chirality on the therapeutic efficacy of MDM2 inhibitors.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Activation of p53 can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged or cancerous cells.[3] Murine double minute 2 (MDM2) is the primary negative regulator of p53.[4] It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and also inhibiting its transcriptional activity.[5] In many human cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.[2][6]
The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in these cancers.[1][4] Idasanutlin is a highly potent and selective inhibitor belonging to the nutlin class of compounds, which has demonstrated significant antitumor activity in preclinical and clinical studies.[7][8]
The Critical Role of Chirality in MDM2 Inhibition
Idasanutlin possesses multiple stereocenters, resulting in the existence of different stereoisomers. As with many chiral drugs, the biological activity is often confined to a single enantiomer (the eutomer), while the other enantiomer (the distomer) is significantly less active or inactive.[5][9] This stereoselectivity is a consequence of the three-dimensional nature of the binding pocket on the target protein, which preferentially accommodates one enantiomer over the other.[9]
To illustrate the profound impact of chirality on the activity of this class of MDM2 inhibitors, data from the well-characterized predecessor, Nutlin-3, is presented. Nutlin-3 exists as two enantiomers: Nutlin-3a (the active enantiomer) and Nutlin-3b (the inactive enantiomer).
Data Presentation: Comparative Activity of Nutlin-3 Enantiomers
The following tables summarize the quantitative data for the enantiomers of Nutlin-3, highlighting the dramatic difference in their ability to inhibit the MDM2-p53 interaction and affect cancer cell growth.
Table 1: Comparative Biochemical Activity of Nutlin-3 Enantiomers
| Compound | MDM2 Binding Affinity (IC50) |
| Nutlin-3a (active enantiomer) | ~90 nM |
| Nutlin-3b (inactive enantiomer) | >10,000 nM |
Data derived from studies on Nutlin-3, a closely related predecessor to Idasanutlin, to illustrate the principle of stereoselective inhibition.
Table 2: Comparative Cellular Activity of Nutlin-3 Enantiomers in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 |
| Nutlin-3a (active enantiomer) | HCT116 (colon cancer) | Cell Viability (MTT) | ~1 µM |
| RKO (colon cancer) | Cell Viability (MTT) | ~2 µM | |
| SJSA-1 (osteosarcoma) | Cell Viability (MTT) | ~1 µM | |
| Nutlin-3b (inactive enantiomer) | HCT116 (colon cancer) | Cell Viability (MTT) | >30 µM |
| RKO (colon cancer) | Cell Viability (MTT) | >30 µM | |
| SJSA-1 (osteosarcoma) | Cell Viability (MTT) | >30 µM |
Data derived from studies on Nutlin-3. The inactive enantiomer shows significantly lower potency in inhibiting the growth of cancer cells with wild-type p53.
Mechanism of Action: The Idasanutlin Signaling Pathway
The active enantiomer of Idasanutlin acts by competitively binding to the p53-binding pocket of MDM2. This binding event physically blocks the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53 protein. The elevated levels of functional p53 then translocate to the nucleus and activate the transcription of its target genes. These target genes mediate the downstream cellular effects of p53 activation, including cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Idasanutlin and its enantiomers.
MDM2-p53 Interaction Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of a compound to inhibit the binding of p53 to MDM2.
-
Principle: A fluorescently labeled p53-derived peptide is incubated with recombinant MDM2 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When an inhibitor like Idasanutlin displaces the fluorescent peptide, the smaller, faster-tumbling free peptide results in a low FP signal.
-
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescein-labeled p53 peptide (e.g., FAM-p53)
-
Assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
Test compounds (Idasanutlin enantiomers) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader with FP capabilities
-
-
Procedure:
-
Prepare a solution of MDM2 protein and FAM-p53 peptide in the assay buffer. The concentrations should be optimized to yield a stable, high FP signal.
-
Serially dilute the test compounds in DMSO and then into the assay buffer.
-
Add the compound dilutions to the microplate wells.
-
Add the MDM2/FAM-p53 peptide mixture to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no MDM2).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1, MCF-7)
-
Complete cell culture medium
-
Test compounds (Idasanutlin enantiomers)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.
-
Materials:
-
p53 wild-type cancer cell line
-
Test compounds
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for a desired time period (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
Conclusion
The mechanism of action of Idasanutlin is a clear and compelling example of targeted cancer therapy. Its efficacy is critically dependent on its specific stereochemistry, which allows the active enantiomer to bind with high affinity to the p53-binding pocket of MDM2. This action liberates p53 from its negative regulator, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53. The profound difference in activity between the enantiomers of this class of compounds, as illustrated by the data for Nutlin-3, underscores the importance of stereoselectivity in drug design and development. This in-depth understanding of the stereoselective mechanism of action is crucial for the continued development and clinical application of Idasanutlin and other next-generation MDM2 inhibitors.
References
- 1. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
The Idasanutlin Enantiomer: A Technical Guide to its Application as a Negative Control in MDM2-p53 Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (B612072) (also known as RG7388) is a potent and selective small-molecule antagonist of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2] It functions by disrupting the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2] This inhibition leads to the stabilization and activation of p53, which can subsequently induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1] In the development and validation of MDM2 inhibitors like idasanutlin, the use of a proper negative control is paramount to ensure that the observed biological effects are specifically due to the intended mechanism of action. The enantiomer of idasanutlin serves as an ideal negative control for such studies. This technical guide provides an in-depth overview of the use of the idasanutlin enantiomer, including comparative data, experimental protocols, and workflow visualizations.
The Role of Enantiomers in Drug Development
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs. This seemingly subtle difference can have profound effects on their biological activity, as molecular interactions with chiral biological targets such as proteins are often highly stereospecific. One enantiomer may exhibit high affinity and potent activity, while the other may be significantly less active or completely inactive. This disparity makes the inactive enantiomer an excellent negative control in experiments, as it possesses the same physicochemical properties as the active compound but lacks the specific biological activity being investigated.
Idasanutlin and its Enantiomer
Idasanutlin is a chiral molecule, and its potent inhibitory activity against the MDM2-p53 interaction is specific to one of its enantiomers. The other enantiomer, due to its different spatial arrangement, does not fit as effectively into the p53-binding pocket of MDM2 and therefore exhibits significantly weaker or no inhibitory activity. This makes the idasanutlin enantiomer a high-fidelity negative control for experiments investigating the effects of idasanutlin.
Below is a diagram illustrating the chemical structures of idasanutlin and its enantiomer.
Quantitative Comparison of Idasanutlin and its Enantiomer
The differential activity between idasanutlin and its enantiomer has been quantified in various biochemical and cellular assays. The following tables summarize the key data from comparative studies.
Table 1: Biochemical Assay - MDM2-p53 Interaction
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Idasanutlin | HTRF | MDM2-p53 Interaction | 6 | [3] |
| Idasanutlin Enantiomer | HTRF | MDM2-p53 Interaction | >10,000 | [1] |
Table 2: Cellular Assays - Cell Proliferation
| Compound | Cell Line (p53 status) | Assay Type | IC50 (µM) | Reference |
| Idasanutlin | SJSA-1 (wild-type) | MTT | 0.03 | [4] |
| Idasanutlin | HCT116 (wild-type) | MTT | 0.03 | [4] |
| Idasanutlin | RKO (wild-type) | MTT | 0.03 | [1] |
| Idasanutlin Enantiomer | Average of 3 wild-type p53 cell lines | MTT | >10 | [1] |
| Idasanutlin | SW480 (mutant) | MTT | >10 | [1] |
| Idasanutlin | MDA-MB-435 (mutant) | MTT | >10 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MDM2-p53 signaling pathway and a typical experimental workflow for utilizing the idasanutlin enantiomer as a negative control.
Experimental Protocols
The following are detailed methodologies for key experiments where the idasanutlin enantiomer is used as a negative control.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
Objective: To measure the in-vitro inhibition of the MDM2-p53 protein-protein interaction.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled streptavidin (donor fluorophore)
-
XL665-labeled anti-MDM2 antibody (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Idasanutlin and its enantiomer dissolved in DMSO
Procedure:
-
Prepare serial dilutions of idasanutlin and its enantiomer in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the test compounds (idasanutlin, its enantiomer, or DMSO vehicle control) to the wells of the 384-well plate.
-
Add the MDM2 protein and the biotinylated p53 peptide to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding.
-
Add the HTRF detection reagents (europium cryptate-labeled streptavidin and XL665-labeled anti-MDM2 antibody) to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 3-4 hours).
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to the controls.
-
Plot the normalized response against the compound concentration and determine the IC50 values.
MTT Cell Proliferation Assay
Objective: To assess the effect of idasanutlin and its enantiomer on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Idasanutlin and its enantiomer dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of idasanutlin and its enantiomer in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds (idasanutlin, its enantiomer, or DMSO vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Western Blotting for p53 and p21
Objective: To detect changes in the protein levels of p53 and its downstream target p21 following treatment with idasanutlin and its enantiomer.
Materials:
-
Cancer cell lines (e.g., SJSA-1)
-
Idasanutlin and its enantiomer dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with idasanutlin, its enantiomer, or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Conclusion
The enantiomer of idasanutlin is an indispensable tool for researchers studying the MDM2-p53 pathway. Its structural similarity and functional inactivity compared to the active idasanutlin make it the gold standard for a negative control. By incorporating the idasanutlin enantiomer into experimental designs, scientists can confidently attribute the observed biological effects to the specific inhibition of the MDM2-p53 interaction, thereby ensuring the robustness and validity of their findings. This technical guide provides the foundational knowledge and protocols to effectively utilize this critical reagent in cancer research and drug development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Discovery of RG7388, a potent and selective p53-MDM2 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Inactive Enantiomer: Understanding the Function of Idasanutlin's Mirror Image in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Idasanutlin is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical nexus in cancer biology. By disrupting this interaction, Idasanutlin reactivates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. A crucial aspect of its development and preclinical evaluation involves the use of its enantiomer. This technical guide will delve into the function of the Idasanutlin enantiomer, highlighting its role as an inactive control to demonstrate the stereospecificity of the active compound. We will explore the underlying molecular mechanisms, provide detailed experimental protocols for assessing activity, and present quantitative data and signaling pathways to offer a comprehensive understanding for researchers in the field.
Introduction: The MDM2-p53 Axis and the Rise of Nutlins
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Activation of p53 can trigger cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[2][3] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[3] It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and also directly inhibiting its transcriptional activity.[4] In many human cancers, the p53 pathway is inactivated through mutations in the TP53 gene itself. However, in a significant portion of tumors with wild-type p53, the function of this critical tumor suppressor is abrogated by the overexpression of MDM2.[4]
This understanding led to the development of a class of small molecules known as "nutlins," which are designed to fit into the hydrophobic pocket of MDM2 that p53 normally occupies, thereby disrupting the MDM2-p53 interaction.[4] Idasanutlin (RG7388) is a second-generation nutlin with improved potency, selectivity, and pharmacokinetic properties compared to its predecessors.[4]
The Role of Stereochemistry: Idasanutlin and its Enantiomer
Idasanutlin is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The biological activity of such molecules is often highly dependent on their three-dimensional structure. In the case of Idasanutlin, only one enantiomer, the (2R,3S,4R,5S) isomer, is biologically active.[5] Its mirror image, the Idasanutlin enantiomer, is utilized in research as a negative control.[6] This inactive enantiomer is crucial for demonstrating that the observed biological effects of Idasanutlin are a direct result of its specific, stereoselective interaction with the MDM2 protein and not due to off-target or non-specific effects.[6]
Quantitative Data: A Comparative Analysis
The stark difference in biological activity between Idasanutlin and its enantiomer is evident in their respective abilities to inhibit the MDM2-p53 interaction and suppress the proliferation of cancer cells.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |
| Idasanutlin | MDM2-p53 Interaction | TR-FRET | 6 | SJSA-1 (Osteosarcoma) | 30 | |
| Idasanutlin Enantiomer | MDM2-p53 Interaction | Not Reported | Inactive | Not Reported | Inactive | [6] |
Table 1: Comparative in vitro activity of Idasanutlin and its enantiomer. The enantiomer is established as an inactive control.
Signaling Pathways
The specific action of Idasanutlin triggers a well-defined signaling cascade downstream of p53 activation. The inactivity of its enantiomer confirms that this pathway is initiated by the stereospecific binding to MDM2.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. | Semantic Scholar [semanticscholar.org]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schrodinger.com [schrodinger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
The Genesis of a Potent p53-MDM2 Inhibitor: A Technical Guide to the Discovery and Enantioselective Synthesis of Idasanutlin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idasanutlin (RG7388) has emerged as a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction, a critical node in cancer pathogenesis. Its development represents a significant advancement in the quest to therapeutically reactivate the tumor suppressor p53. This technical guide provides an in-depth exploration of the discovery and enantioselective synthesis of Idasanutlin, with a focus on the pivotal chemical strategies and experimental methodologies that underpin its creation. We will delve into the intricacies of its mechanism of action, the logic behind its stereospecific design, and the robust synthetic protocols established for its production. Quantitative data are presented in structured tables for clarity, and key biological and chemical processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction: Targeting the p53-MDM2 Axis
The tumor suppressor protein p53 plays a central role in maintaining cellular homeostasis by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells.[3] The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2.[4] In many human cancers with wild-type p53, the function of this critical tumor suppressor is abrogated by the overexpression of MDM2, which binds to p53, inhibits its transcriptional activity, and promotes its proteasomal degradation.[5] The disruption of the p53-MDM2 interaction has therefore become a highly pursued therapeutic strategy to restore p53 function and trigger tumor cell death.[6]
Idasanutlin is a second-generation MDM2 inhibitor that was developed to improve upon the potency and pharmacokinetic properties of earlier compounds. It is an orally available small molecule that binds with high affinity to the p53-binding pocket of MDM2, effectively displacing p53 and leading to its stabilization and activation.
The MDM2-p53 Signaling Pathway
The interaction between p53 and MDM2 forms a negative feedback loop. p53, acting as a transcription factor, induces the expression of the MDM2 gene.[5] The resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This intricate balance is disrupted in many cancers through the amplification of the MDM2 gene or other mechanisms that lead to increased MDM2 protein levels.
Caption: The MDM2-p53 signaling pathway and the mechanism of action of Idasanutlin.
Enantiomer Discovery and Biological Activity
The development of Idasanutlin involved the synthesis and evaluation of numerous compounds to optimize potency, selectivity, and pharmacokinetic properties. A critical aspect of this process was the investigation of stereoisomers, as the three-dimensional arrangement of atoms in a molecule can profoundly impact its interaction with a biological target.
Idasanutlin possesses a highly substituted pyrrolidine (B122466) core with four contiguous stereocenters. This complex stereochemistry gives rise to multiple stereoisomers, only one of which exhibits the desired potent inhibitory activity against the p53-MDM2 interaction. The biologically active enantiomer of Idasanutlin is (2R,3S,4R,5S)-4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido)-3-methoxybenzoic acid.[7]
While the specific biological activity of the corresponding inactive enantiomer is not extensively published, it is available as an experimental control, indicating significantly lower or no activity against MDM2.[3][8] The high degree of stereoselectivity is a hallmark of potent small-molecule inhibitors that engage in specific, multi-point interactions with their protein targets.
| Compound | Target | IC50 (nM) | Cellular Activity |
| Idasanutlin (Active Enantiomer) | p53-MDM2 Interaction | 6 | Potent induction of p53-dependent apoptosis in cancer cells. |
| Idasanutlin (Inactive Enantiomer) | p53-MDM2 Interaction | >10,000 (presumed) | Used as a negative control in experiments. |
Table 1: Comparative Biological Activity of Idasanutlin Enantiomers. The IC50 value for the inactive enantiomer is an estimation based on its use as a negative control.
Enantioselective Synthesis of Idasanutlin
The industrial synthesis of Idasanutlin is a testament to modern asymmetric catalysis, enabling the large-scale production of a single, desired enantiomer in high purity.[1][2] The key transformation is a copper(I)-catalyzed asymmetric [3+2] cycloaddition reaction to construct the densely functionalized pyrrolidine core.[1]
Retrosynthetic Analysis and Key Strategy
The synthetic strategy hinges on the convergent assembly of the pyrrolidine ring from simpler, achiral precursors. A key disconnection reveals an azomethine ylide and a substituted stilbene (B7821643) as the cycloaddition partners. The stereochemistry is controlled by a chiral ligand in the copper catalyst.
Experimental Protocol: Asymmetric Synthesis
The following protocol is a generalized representation of the key steps in the synthesis of Idasanutlin, based on published industrial methods.[1][2]
Step 1: Preparation of the Azomethine Ylide Precursor
This typically involves the condensation of an amino acid ester with an aldehyde.
Step 2: Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition
-
Catalyst Preparation: In a nitrogen-purged reactor, copper(I) acetate (B1210297) (0.5 mol%) and (R)-BINAP (0.53 mol%) are dissolved in an appropriate solvent (e.g., 2-methyltetrahydrofuran).
-
Reaction Mixture: The azomethine ylide precursor and the (Z)-stilbene derivative are added to the reactor.
-
Cycloaddition: The mixture is cooled to a specific temperature (e.g., 0 °C) and the reaction is allowed to proceed until completion, monitored by HPLC.
-
Work-up: The reaction is quenched, and the crude product, a mixture of diastereomeric cycloadducts, is isolated. The desired diastereomer is typically obtained in high enantiomeric excess (>99:1 er).[2]
Step 3: Hydrolysis and Isomerization
A crucial step in the industrial process is the conversion of the mixture of diastereomers from the cycloaddition into the single, desired Idasanutlin product.[4]
-
Reaction Conditions: The crude mixture of cycloadducts is treated with aqueous sodium hydroxide (B78521) in a mixture of solvents (e.g., THF/ethanol/water).
-
Mechanism: This step involves the hydrolysis of the ester group and a retro-Mannich/Mannich reaction cascade that allows for the isomerization of the undesired diastereomers to the thermodynamically more stable, desired product.
-
Purification: The final product, Idasanutlin, is isolated and purified by crystallization.
Chiral Separation and Analysis
The enantiomeric purity of Idasanutlin is critical for its therapeutic efficacy and safety. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of the final product and for the analytical separation of the enantiomers.
Experimental Protocol: Chiral HPLC
The following is a general protocol for the chiral separation of pyrrolidine derivatives, which can be adapted for Idasanutlin.[1]
-
Column: A polysaccharide-based chiral stationary phase (CSP) is typically used, such as one derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is commonly employed. For basic analytes, a small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® AD-H) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Table 2: Representative Chiral HPLC Conditions for the Separation of Pyrrolidine Enantiomers.
Conclusion
The discovery and development of Idasanutlin exemplify a successful structure-based drug design campaign targeting a challenging protein-protein interaction. The highly stereoselective nature of its biological activity underscores the importance of chirality in drug design. Furthermore, the elegant and efficient enantioselective synthesis, highlighted by the copper-catalyzed [3+2] cycloaddition and subsequent diastereomer isomerization, provides a robust and scalable route to this promising anti-cancer agent. This technical guide has provided a comprehensive overview of the key aspects of Idasanutlin's discovery and synthesis, offering valuable insights for researchers and professionals in the field of oncology drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
The Inactive Enantiomer of RG7388: A Technical Guide for a Critical Negative Control in MDM2-p53 Pathway Research
Introduction
In the realm of targeted cancer therapy, the development of small molecule inhibitors that disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53 has emerged as a promising strategy for cancers harboring wild-type p53. RG7388 (idasanutlin) is a potent and selective second-generation MDM2 inhibitor that has advanced into clinical development. As with any chiral therapeutic agent, the biological activity resides predominantly in one enantiomer. Its stereoisomer, the inactive enantiomer, serves as an indispensable tool for researchers, acting as a crucial negative control to delineate on-target from off-target effects and to validate the specific mechanism of action of the active compound. This technical guide provides an in-depth overview of the inactive enantiomer of an RG7388 preclinical prototype, summarizing its biochemical activity and providing relevant experimental context for its use in research.
Core Concept: The Stereochemical Basis of Inactivity
RG7388 and its precursors are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. The specific three-dimensional arrangement of atoms in the active enantiomer allows it to bind with high affinity to a deep hydrophobic pocket on the surface of the MDM2 protein, the same pocket that p53 occupies. This binding competitively inhibits the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
The inactive enantiomer, due to its different spatial configuration, is unable to fit effectively into this binding pocket. This steric hindrance results in a dramatically reduced binding affinity for MDM2, rendering it biologically inert with respect to the p53 pathway. The stark difference in activity between the two enantiomers provides a powerful experimental control.
Quantitative Data Summary
The following table summarizes the quantitative data comparing the in vitro activity of the active and inactive enantiomers of a key pyrrolidine (B122466) scaffold prototype (Compound 1 and its enantiomer, Compound 2) that led to the development of RG7388.[1]
| Compound | Enantiomer | MDM2 Binding Affinity (HTRF IC50, nM) |
| 1 | Active | 196 |
| 2 | Inactive | >10,000 |
This data clearly demonstrates that the inactive enantiomer (Compound 2) is over 50-fold less potent in binding to MDM2 compared to its active counterpart.[1] This lack of significant binding is the molecular basis for its use as a negative control.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for MDM2-p53 Interaction
This assay is a highly sensitive method used to measure the binding affinity of compounds to MDM2.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). In this setup, MDM2 is tagged with one fluorophore and a p53-derived peptide is tagged with the other. When they interact, the fluorophores are in close proximity, and excitation of the donor leads to energy transfer and emission from the acceptor. A compound that inhibits the MDM2-p53 interaction will disrupt this proximity, leading to a decrease in the FRET signal.
Detailed Methodology: [1]
-
Reagents and Materials:
-
Recombinant GST-tagged MDM2 protein
-
Biotinylated p53 peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 conjugate (acceptor)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.02% BSA
-
Test compounds (active and inactive enantiomers of RG7388) dissolved in DMSO
-
384-well low-volume microplates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate wells, add the assay buffer.
-
Add the test compounds to the appropriate wells.
-
Add the GST-MDM2 and biotin-p53 peptide to the wells and incubate for a defined period (e.g., 1 hour) at room temperature to allow for binding.
-
Add the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.
-
Incubate for another period (e.g., 1-4 hours) at room temperature to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated.
-
The percentage of inhibition is determined relative to control wells (with and without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the signal, is calculated by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: The MDM2-p53 signaling pathway and points of intervention.
Caption: A typical experimental workflow for comparing active and inactive enantiomers.
Conclusion
The inactive enantiomer of RG7388 is a fundamentally important tool for researchers studying the MDM2-p53 signaling axis. Its profound lack of binding affinity for MDM2, in stark contrast to the potent active enantiomer, allows for the unambiguous attribution of observed biological effects to the specific inhibition of the MDM2-p53 interaction. Rigorous use of this negative control in experimental designs is essential for the generation of high-quality, reproducible data and for the confident interpretation of results in the development of novel cancer therapeutics.
References
The Stereospecificity of MDM2 Inhibition: A Technical Guide to the Idasanutlin Enantiomers in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers where p53 remains wild-type, its tumor-suppressive functions are abrogated by the over-expression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2] The discovery of small molecules that can inhibit the MDM2-p53 protein-protein interaction has ushered in a new era of targeted cancer therapy. Idasanutlin (B612072) (RG7388), a potent and selective second-generation MDM2 inhibitor, has emerged as a promising clinical candidate in this class.[3] This technical guide provides an in-depth exploration of idasanutlin and its enantiomer, focusing on their differential activities, the underlying mechanism of action, and the experimental protocols for their evaluation in a cancer research setting.
Idasanutlin is an orally available small molecule that binds to MDM2, preventing its interaction with p53 and thereby restoring p53's transcriptional activity.[2] This leads to the induction of apoptosis in tumor cells that overexpress MDM2.[2] A crucial aspect of idasanutlin's development and preclinical evaluation is the use of its enantiomer as an inactive control.[4] This stereospecificity highlights the precise molecular interactions required for potent MDM2 inhibition and serves as a fundamental tool for validating the on-target effects of idasanutlin in cancer research.
Mechanism of Action: The MDM2-p53 Signaling Axis
The interaction between p53 and MDM2 is a critical regulatory node in the cell's response to stress. In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels low. In cancers with MDM2 amplification or overexpression, this process is hyperactive, effectively silencing p53's tumor suppressor function.[5]
Idasanutlin disrupts this interaction by binding to the p53-binding pocket of MDM2.[2] This restores p53's stability and allows it to accumulate in the nucleus, where it can activate the transcription of its target genes, such as p21 (CDKN1A) and PUMA (BBC3), leading to cell cycle arrest and apoptosis. The stereochemistry of idasanutlin is paramount for its high-affinity binding to the hydrophobic pocket of MDM2. Its enantiomer, with a different three-dimensional arrangement of atoms, is unable to fit effectively into this binding site and therefore does not exhibit significant inhibitory activity.[4]
Quantitative Comparison of Idasanutlin and its Enantiomer
The biological activity of idasanutlin is highly dependent on its specific stereoisomeric configuration. The active enantiomer potently inhibits the MDM2-p53 interaction, while its mirror-image counterpart serves as a crucial negative control in experiments to confirm that the observed effects are due to specific MDM2 inhibition.
| Compound | Target | IC50 (nM) | Activity | Reference |
| Idasanutlin (Active Enantiomer) | MDM2-p53 Interaction | 6 | Potent Inhibitor | [4] |
| Idasanutlin (Inactive Enantiomer) | MDM2-p53 Interaction | >10,000 (Expected) | Inactive Control | [4] |
Note: The IC50 value for the inactive enantiomer is not explicitly reported in publicly available literature but is expected to be significantly higher, confirming its use as an inactive control.
Experimental Protocols
To rigorously assess the activity and specificity of idasanutlin and its enantiomer, a series of well-defined experimental protocols are employed.
MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This in vitro assay quantitatively measures the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.
Methodology:
-
Reagents: Recombinant human MDM2 protein, a biotinylated p53 peptide, and HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and streptavidin-XL665).
-
Procedure: a. In a microplate, incubate MDM2 and the biotinylated p53 peptide with varying concentrations of idasanutlin or its enantiomer. b. Add the HTRF detection reagents. c. After incubation, measure the HTRF signal. A decrease in the signal indicates disruption of the MDM2-p53 interaction.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell-Based p53 Activation Assay
This assay determines the ability of a compound to stabilize and activate p53 in a cellular context.
Methodology:
-
Cell Line: A cancer cell line with wild-type p53 and high MDM2 expression (e.g., SJSA-1 osteosarcoma cells).
-
Procedure: a. Treat the cells with various concentrations of idasanutlin or its enantiomer for a specified time. b. Lyse the cells and perform Western blotting to detect the levels of p53 and its downstream target, p21.
-
Data Analysis: An increase in the protein levels of p53 and p21 indicates activation of the p53 pathway.
Cell Viability and Apoptosis Assays
These assays measure the cytotoxic and pro-apoptotic effects of the compounds on cancer cells.
Methodology:
-
Cell Viability (MTT or CellTiter-Glo® Assay): a. Seed cancer cells in a 96-well plate and treat with a dose range of idasanutlin or its enantiomer. b. After a set incubation period (e.g., 72 hours), add the viability reagent and measure the signal (absorbance or luminescence).
-
Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining): a. Treat cells as described above. b. Stain the cells with Annexin V and propidium iodide and analyze by flow cytometry.
-
Data Analysis: Calculate GI50 (for cell viability) and quantify the percentage of apoptotic cells.
Logical Relationship of Idasanutlin Enantiomers and Biological Activity
The profound difference in the biological activity between the enantiomers of idasanutlin underscores the principle of stereospecificity in drug-target interactions.
Conclusion
The study of idasanutlin and its inactive enantiomer provides a compelling example of the importance of stereochemistry in drug design and cancer research. The high potency and selectivity of the active enantiomer are a direct result of its precise three-dimensional fit into the p53-binding pocket of MDM2. The inactive enantiomer serves as an indispensable tool for researchers to validate that the observed cellular and in vivo effects of idasanutlin are indeed a consequence of on-target MDM2 inhibition. This technical guide provides a foundational understanding of the mechanism, quantitative differences, and experimental evaluation of the idasanutlin enantiomers, empowering researchers to effectively utilize these molecules in the quest for novel cancer therapies.
References
- 1. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Basic Research Applications of Idasanutlin and the Critical Role of its Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idasanutlin (B612072) (RG7388) is a potent, second-generation small molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under investigation in numerous clinical trials for various malignancies.[1][2] As a successor to the first-in-class Nutlin compounds, idasanutlin exhibits superior potency, selectivity, and bioavailability.[1] This technical guide provides an in-depth overview of the basic research applications of idasanutlin, with a special focus on the pivotal role of its stereoisomers. We will delve into its mechanism of action, summarize key quantitative data, provide illustrative experimental protocols, and visualize relevant biological pathways and workflows.
Introduction: Idasanutlin and the MDM2-p53 Axis
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[3] Its function is tightly controlled by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2), which targets p53 for proteasomal degradation.[1] In many cancers with wild-type TP53, the p53 pathway is inactivated through the overexpression of MDM2.[3]
Idasanutlin is a selective inhibitor that binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction.[1] This inhibition stabilizes p53, leading to the activation of p53-downstream targets and subsequent tumor suppression.[4]
The Stereochemistry of Idasanutlin: A Critical Consideration
Idasanutlin possesses a complex chemical structure with four contiguous stereocenters within its pyrrolidine (B122466) core.[5][6] The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial for its biological activity. As with many chiral drugs, it is expected that only one of the enantiomers of idasanutlin is responsible for the majority of its therapeutic effects, while the other may be inactive or even contribute to off-target effects.[7][8]
This principle is well-established for the parent family of compounds, the Nutlins. For instance, Nutlin-3a is approximately 150 times more potent as an MDM2 inhibitor than its enantiomer, Nutlin-3b.[9] While specific comparative data for the idasanutlin enantiomers is not extensively published in the public domain, the availability of an "idasanutlin enantiomer" for use as an experimental control from commercial suppliers strongly suggests a significant difference in biological activity between the stereoisomers.[10] The synthesis of idasanutlin on an industrial scale involves a highly selective asymmetric cycloaddition to produce the desired active enantiomer in high purity.[6][11]
Mechanism of Action and Signaling Pathway
Idasanutlin's primary mechanism of action is the reactivation of the p53 signaling pathway. By blocking the MDM2-p53 interaction, idasanutlin leads to an accumulation of p53 protein. This, in turn, transcriptionally upregulates p53 target genes, such as CDKN1A (p21), MDM2 (as part of a negative feedback loop), and pro-apoptotic genes like BBC3 (PUMA) and FDXR.[4] The cellular outcomes include cell cycle arrest, primarily at the G1 phase, and apoptosis.[3][12]
Quantitative Data Summary
The following table summarizes key quantitative metrics for idasanutlin based on published research. It is important to note that these values correspond to the active enantiomer.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (p53-MDM2 Binding) | 6 nM | Biochemical Assay | [10] |
| Cell Viability (GI₅₀) | Varies (nM to low µM) | Various cancer cell lines (e.g., ALL, AML, NB) | [12] |
| Apoptosis Induction | Concentration-dependent | SJSA-1, ALL cell lines | [2] |
| p21 Induction | Potent induction | MCF-7, U-2 OS, SJSA-1 | [3] |
Basic Research Applications
Idasanutlin is a valuable tool for basic research in several areas:
-
Cancer Biology:
-
Acute Myeloid Leukemia (AML): Studies have shown synergistic anti-tumor activity when combined with the Bcl-2 inhibitor venetoclax (B612062) in p53 wild-type AML models.[12]
-
Acute Lymphoblastic Leukemia (ALL): Idasanutlin has demonstrated potent activity in reducing cell viability and inducing apoptosis in the majority of ALL cell lines tested.[2]
-
Neuroblastoma: Preclinical studies support the use of idasanutlin, both alone and in combination with temozolomide (B1682018), for treating neuroblastoma.[4]
-
Lung Cancer: Nanoformulations of idasanutlin have been developed to enhance solubility and test its efficacy in non-small cell lung cancer (NSCLC).[13]
-
-
Drug Resistance Studies: Prolonged treatment with idasanutlin can lead to the development of resistance through the acquisition of p53 mutations, making it a useful model for studying mechanisms of acquired resistance to p53-targeted therapies.[3]
-
HDAC Interplay: Recent research suggests idasanutlin may reduce the abundance of HDAC1 and HDAC2, indicating a potential interplay between p53 stabilization and histone deacetylation.[14]
Key Experimental Protocols
Detailed protocols should be optimized for specific experimental systems. The following are generalized methodologies for key experiments involving idasanutlin.
MDM2-p53 Binding Assay (ELISA-based)
This assay quantifies the ability of idasanutlin to disrupt the MDM2-p53 interaction.
-
Coating: Coat a 96-well plate with recombinant MDM2 protein overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of idasanutlin (and its enantiomer as a control) to the wells, followed by the addition of a fixed concentration of biotinylated p53 peptide. Incubate for 1-2 hours.
-
Detection: After washing, add streptavidin-HRP conjugate and incubate for 1 hour.
-
Substrate Addition: Wash again and add a TMB substrate. Stop the reaction with sulfuric acid.
-
Readout: Measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the interaction.
Cell Viability Assay (e.g., MTS Assay)
This assay measures the effect of idasanutlin on cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 2,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with a range of concentrations of idasanutlin (e.g., 0.01 µM to 100 µM) for 72-96 hours.[15]
-
Reagent Addition: Add MTS reagent (and PMS solution) to each well and incubate for 2-4 hours at 37°C.[15]
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[15]
Western Blot for p53 Pathway Activation
This method detects changes in protein levels following idasanutlin treatment.
-
Cell Lysis: Treat cells with idasanutlin for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Conclusion
Idasanutlin is a powerful research tool for investigating the p53 tumor suppressor pathway. Its high potency and selectivity make it an excellent probe for studying the consequences of p53 reactivation in various cancer models. A critical aspect of its use in research and development is the understanding that its biological activity is stereospecific. Researchers must ensure they are using the correct, active enantiomer for their studies, employing the inactive enantiomer as a negative control where appropriate, to generate precise and meaningful data. Future basic research will likely continue to uncover novel mechanisms and applications for this important MDM2 inhibitor.
References
- 1. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Industrial Synthesis of the MDM2 Antagonist Idasanutlin via a Cu(I)-catalyzed [3+2] Asymmetric Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. biomedgrid.com [biomedgrid.com]
- 9. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models | Semantic Scholar [semanticscholar.org]
- 13. Idasanutlin-ionizable lipid nanocomplex for enhanced solubility, stability, and anticancer activity in p53 sensitive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies of Idasanutlin Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (RG7388) is a potent and selective small-molecule antagonist of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, Idasanutlin blocks the degradation of the p53 tumor suppressor protein, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3] In drug development and preclinical studies, it is crucial to demonstrate the specificity of a compound's biological activity. The use of an inactive enantiomer as a negative control is a standard method to achieve this. The enantiomer of Idasanutlin is the stereoisomer of the active drug and is not expected to bind to MDM2, thus serving as an ideal negative control in in vitro experiments.[4]
These application notes provide detailed protocols for utilizing the Idasanutlin enantiomer in cell-based assays to confirm the on-target effects of the active Idasanutlin compound.
Data Presentation
The following tables summarize the expected comparative in vitro activity of Idasanutlin and its enantiomer.
Table 1: Comparative Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Idasanutlin | p53-MDM2 Interaction | 6 | [1] |
| Idasanutlin Enantiomer | p53-MDM2 Interaction | >10,000 (Inactive) | [5] |
Table 2: Comparative Cell Viability (p53 wild-type cancer cell lines)
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Idasanutlin | SJSA-1 (Osteosarcoma) | Proliferation | 30 | [2] |
| Idasanutlin Enantiomer | SJSA-1 (Osteosarcoma) | Proliferation | >10,000 (Inactive) | Assumed based on its role as a negative control[4] |
| Idasanutlin | HCT116 (Colon Cancer) | Proliferation | ~30 | [2] |
| Idasanutlin Enantiomer | HCT116 (Colon Cancer) | Proliferation | >10,000 (Inactive) | Assumed based on its role as a negative control[4] |
| Idasanutlin | A549 (Lung Cancer) | Spheroid Growth | 3615 | [6] |
| Idasanutlin Enantiomer | A549 (Lung Cancer) | Spheroid Growth | Not specified, expected to be inactive | |
| Idasanutlin | H460 (Lung Cancer) | Spheroid Growth | 641 | [6] |
| Idasanutlin Enantiomer | H460 (Lung Cancer) | Spheroid Growth | Not specified, expected to be inactive |
Signaling Pathway
The diagram below illustrates the MDM2-p53 signaling pathway and the mechanism of action of Idasanutlin. The Idasanutlin enantiomer is not expected to interfere with this pathway.
Caption: MDM2-p53 signaling pathway and Idasanutlin's mechanism of action.
Experimental Protocols
Here are detailed protocols for key in vitro experiments using the Idasanutlin enantiomer as a negative control.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of Idasanutlin and its enantiomer on a p53 wild-type cancer cell line (e.g., SJSA-1).
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Idasanutlin and Idasanutlin enantiomer stock solutions (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Idasanutlin and its enantiomer in complete medium. A suggested concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for the MTT-based cell viability assay.
Western Blot for p53 and p21 Upregulation
This protocol is used to detect the upregulation of p53 and its downstream target p21, confirming the activation of the p53 pathway.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1)
-
6-well cell culture plates
-
Idasanutlin and Idasanutlin enantiomer stock solutions (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with Idasanutlin (e.g., 1 µM), Idasanutlin enantiomer (e.g., 1 µM), and vehicle control (DMSO) for 24 hours.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Compare the expression levels of p53 and p21 between the different treatment groups. GAPDH is used as a loading control.
-
Caption: Experimental workflow for Western blot analysis.
Expected Results
-
Cell Viability Assay: Idasanutlin is expected to decrease the viability of p53 wild-type cancer cells in a dose-dependent manner, yielding a low nanomolar IC50 value. In contrast, the Idasanutlin enantiomer should not exhibit significant cytotoxic effects at the same concentrations, resulting in a very high or undetermined IC50 value.
-
Western Blot: Treatment with Idasanutlin should lead to a noticeable increase in the protein levels of p53 and p21. The Idasanutlin enantiomer and the vehicle control should not cause a similar upregulation, demonstrating that the observed pathway activation is specific to the active compound.
Conclusion
The use of the Idasanutlin enantiomer as a negative control is essential for validating the specificity of the anti-tumor effects of Idasanutlin. The protocols provided herein offer a framework for conducting in vitro cell culture experiments to differentiate the activity of the two enantiomers and to confirm the on-target mechanism of action of Idasanutlin. These studies are a critical component of the preclinical evaluation of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Studies of Idasanutlin and its Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (B612072) (also known as RG7388) is a potent and selective, orally available small-molecule antagonist of the Mouse Double Minute 2 (MDM2) protein.[1][2] By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, Idasanutlin prevents the degradation of p53, leading to its activation.[3][4][5] This activation can induce cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53.[6][7] The enantiomer of Idasanutlin is its stereoisomer and is often used as a negative control in experiments to demonstrate the specificity of the active compound.[1]
These application notes provide detailed protocols and data for designing and conducting in vivo xenograft studies to evaluate the efficacy of Idasanutlin and its enantiomer.
Signaling Pathway of Idasanutlin
Idasanutlin functions by disrupting the negative regulation of the tumor suppressor protein p53 by MDM2. In many cancer cells, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to proliferate unchecked. Idasanutlin binds to the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[2][7] This restores p53's function as a transcription factor, leading to the expression of downstream target genes that control cell cycle arrest and apoptosis.[3][4][5]
Caption: Idasanutlin's mechanism of action, inhibiting MDM2 to activate p53.
Quantitative Data from In Vivo Xenograft Studies
The following tables summarize quantitative data from preclinical xenograft studies involving Idasanutlin.
Table 1: Efficacy of Orally Administered Idasanutlin in an SJSA-1 Osteosarcoma Xenograft Model
| Compound | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Animal Model | Reference |
| Idasanutlin (RG7388) | 12.5 | Not Specified | 88 | Nude mice | [6] |
| Idasanutlin (RG7388) | 25 | Not Specified | >100 | Nude mice | [6] |
Table 2: Efficacy of Intravenously Administered Idasanutlin in a Neuroblastoma Xenograft Model
| Compound | Dose (mg/kg) | Dosing Schedule | Outcome | Animal Model | Reference |
| RO6839921 (Idasanutlin prodrug) | 100 (equivalent to active Idasanutlin) | Single dose | Robust induction of pharmacodynamic biomarkers | Orthotopic SHSY5Y-Luc tumor-bearing mice | [8] |
Experimental Protocols
General Workflow for an In Vivo Xenograft Study
A typical workflow for an in vivo xenograft study to evaluate the efficacy of Idasanutlin and its enantiomer is outlined below.
Caption: A standard workflow for a cell line-derived xenograft (CDX) study.
Detailed Protocol: Subcutaneous Xenograft Model
1. Materials and Reagents
-
Cell Line: A human cancer cell line with wild-type p53 (e.g., SJSA-1 osteosarcoma, neuroblastoma cell lines like SHSY5Y).
-
Animals: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old.
-
Idasanutlin (RG7388): To be formulated for oral gavage or other appropriate administration route.
-
Idasanutlin Enantiomer: To be formulated similarly to Idasanutlin.
-
Vehicle Control: The formulation buffer used for the test articles.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Matrigel (optional): Can be used to improve tumor engraftment.
-
Anesthetics and Analgesics: As per approved institutional animal care and use committee (IACUC) protocols.
-
Calipers: For tumor measurement.
2. Cell Culture and Preparation
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 to 10 x 10^7 cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/medium and Matrigel on ice.
3. Tumor Implantation
-
Anesthetize the mice according to the approved IACUC protocol.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
4. Tumor Monitoring and Group Randomization
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Idasanutlin, Idasanutlin Enantiomer). Ensure the average tumor volume is similar across all groups.
5. Drug Preparation and Administration
-
Prepare fresh formulations of Idasanutlin, its enantiomer, and the vehicle control on each day of dosing.
-
Administer the compounds to the respective groups according to the planned dosing schedule and route (e.g., oral gavage).
6. Efficacy and Toxicity Monitoring
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.
7. Study Termination and Endpoint Analysis
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Euthanize the mice according to approved IACUC protocols.
-
Excise the tumors and record their final weight.
-
Tissues can be collected for further analyses, such as histology, immunohistochemistry, or Western blotting to assess pharmacodynamic markers (e.g., p53, p21).
8. Data Analysis
-
Analyze tumor growth data to determine the statistical significance of the treatment effects (e.g., using ANOVA or t-tests).
-
Present the data graphically, showing mean tumor volumes ± standard error of the mean (SEM) over time for each group.
Conclusion
These application notes provide a framework for conducting in vivo xenograft studies with Idasanutlin and its enantiomer. The provided protocols and data can serve as a valuable resource for researchers investigating the anti-tumor activity of MDM2 inhibitors. It is essential to adapt these protocols to specific experimental needs and to adhere to all institutional and regulatory guidelines for animal research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Probing the MDM2-p53 Interaction with Idasanutlin using Co-Immunoprecipitation
Introduction
Idasanutlin (RG7388) is a highly potent and selective second-generation small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By binding to the p53-binding pocket of MDM2, Idasanutlin effectively disrupts the protein-protein interaction, leading to the stabilization and activation of p53.[3][4] This reactivation of p53's tumor-suppressive functions, including cell cycle arrest and apoptosis, makes Idasanutlin a promising therapeutic agent in cancers with wild-type p53.[5] The stereospecific nature of this interaction means that the biological activity resides in one enantiomer, while the other can serve as a valuable negative control in experimental settings.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their cellular context.[6] This method allows for the pulldown of a specific protein (the "bait") along with its interacting partners (the "prey") from a cell lysate using an antibody targeting the bait protein. The subsequent detection of the prey protein by Western blotting confirms the interaction. In the context of Idasanutlin, Co-IP is an ideal method to demonstrate its mechanism of action by showing a dose-dependent decrease in the association between MDM2 and p53.
These application notes provide a detailed protocol for utilizing the active enantiomer of Idasanutlin in a Co-IP assay to investigate the disruption of the MDM2-p53 interaction. The inactive enantiomer is recommended as a negative control to demonstrate the specificity of the effect.
Data Presentation
The following tables summarize key quantitative data related to the activity of Idasanutlin.
Table 1: In Vitro Activity of Idasanutlin
| Parameter | Value | Reference |
| MDM2-p53 Binding Inhibition (IC50) | 6 nM | [1] |
| Cell Growth Inhibition (GI50) in p53-wt cell lines | >200-fold difference vs p53-mutant | [7] |
| Apoptosis Induction | Dose-dependent increase in caspase-3/7 activity | [7] |
Table 2: Cellular Effects of Idasanutlin in p53 Wild-Type Cancer Cells
| Cellular Process | Observation | Reference |
| p53 Protein Levels | Stabilization and accumulation | [8] |
| p21 (CDKN1A) Expression | Upregulation | [9] |
| MDM2 Expression | Upregulation (due to p53-mediated transcription) | [9] |
| Cell Cycle | G1 arrest | [3] |
Experimental Protocols
Protocol: Co-Immunoprecipitation to Assess Idasanutlin-Mediated Disruption of the MDM2-p53 Interaction
This protocol describes the immunoprecipitation of endogenous MDM2 and the subsequent detection of co-precipitated p53 by Western blotting in a human cancer cell line with wild-type p53 (e.g., A549, MCF-7, or SJSA-1).
Materials:
-
Cell Line: Human cancer cell line with wild-type p53 (e.g., A549 lung carcinoma cells).
-
Idasanutlin: Active enantiomer (for experimental conditions) and inactive enantiomer (for negative control). Stock solutions prepared in DMSO.
-
Primary Antibodies:
-
Rabbit anti-MDM2 antibody for immunoprecipitation.
-
Mouse anti-p53 antibody for Western blot detection.
-
Rabbit anti-MDM2 antibody for Western blot detection.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-mouse IgG.
-
HRP-conjugated anti-rabbit IgG.
-
-
Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin.
-
Reagents for Co-IP:
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, and protease inhibitor cocktail.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Normal Rabbit IgG (isotype control).
-
-
Reagents for Western Blotting:
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Procedure:
-
Cell Culture and Treatment: a. Plate A549 cells and grow to 80-90% confluency. b. Treat cells with varying concentrations of the active Idasanutlin enantiomer (e.g., 0, 10, 100, 1000 nM) and a high concentration of the inactive enantiomer (e.g., 1000 nM) as a negative control for 4-6 hours. Include a DMSO vehicle control.
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Co-IP lysis buffer to each 10 cm plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (total cell lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Pre-clearing the Lysate (Optional but Recommended): a. To 500 µg of total protein lysate, add 20 µL of Protein A/G beads. b. Incubate for 1 hour at 4°C on a rotator. c. Pellet the beads by centrifugation or using a magnetic rack. d. Transfer the supernatant to a new tube.
-
Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the rabbit anti-MDM2 antibody. For the negative control, add the same amount of normal rabbit IgG to a separate tube of lysate. b. Incubate overnight at 4°C on a rotator. c. Add 30 µL of Protein A/G beads to each tube and incubate for 2-4 hours at 4°C on a rotator. d. Pellet the beads and discard the supernatant. e. Wash the beads three times with 1 mL of ice-cold Co-IP wash buffer. After the final wash, carefully remove all supernatant.
-
Elution and Sample Preparation: a. Resuspend the beads in 30 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary mouse anti-p53 antibody overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate with HRP-conjugated anti-mouse IgG secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST. g. Develop the blot using an ECL substrate and image the results. h. To confirm the immunoprecipitation of MDM2, the blot can be stripped and re-probed with a rabbit anti-MDM2 antibody. It is also important to run an input control (a small fraction of the total cell lysate) to show the presence of both proteins before immunoprecipitation.
Mandatory Visualization
Caption: MDM2-p53 signaling pathway and the action of Idasanutlin.
Caption: Experimental workflow for co-immunoprecipitation.
References
- 1. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Disruption of the p53-Mdm2 Complex by Nutlin-3 Reveals Different Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]
- 7. Pre-clinical evaluation of the MDM2-p53 antagonist RG7388 alone and in combination with chemotherapy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with Idasanutlin and its Enantiomer
Introduction
Idasanutlin (B612072) (RG7388) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] By disrupting the binding of MDM2 to p53, Idasanutlin prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[1][4] This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53.[1][5] Idasanutlin is under investigation for the treatment of various cancers, including solid tumors and hematologic malignancies.[6][7] The enantiomer of Idasanutlin serves as a crucial negative control in experiments, as it is not expected to bind to MDM2 and therefore should not exhibit the same biological activity.[8]
These application notes provide a detailed protocol for assessing the cytotoxic effects of Idasanutlin and its enantiomer on cancer cell lines using a luminescence-based cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is highlighted here as a robust and sensitive method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9][10]
Mechanism of Action: Idasanutlin and the p53 Pathway
Idasanutlin functions by competitively binding to the p53-binding pocket of MDM2, thereby liberating p53 from its negative regulation.[1] In unstressed cells, MDM2, an E3 ubiquitin ligase, continuously targets p53 for degradation, keeping its levels low.[1] When the MDM2-p53 interaction is blocked by Idasanutlin, p53 accumulates in the nucleus and transcriptionally activates target genes that regulate critical cellular processes.[4][11] This activation of the p53 pathway is a key mechanism for tumor suppression.
Figure 1: Idasanutlin's Mechanism of Action.
Experimental Protocols
This section provides a detailed protocol for a cell viability assay using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a homogeneous method that measures ATP levels, a key indicator of metabolically active cells.[9]
Materials
-
Cancer cell line with wild-type p53 (e.g., SJSA-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Idasanutlin (active enantiomer)
-
Idasanutlin enantiomer (inactive control)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Cell Seeding and Treatment Workflow
Figure 2: Cell Viability Assay Workflow.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of both Idasanutlin and its enantiomer in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include vehicle control wells containing medium with the same final concentration of DMSO as the treated wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[12]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Subtract the average luminescence value from the background control wells (medium only) from all other experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithmic concentration of the compounds.
-
Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) for both Idasanutlin and its enantiomer using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software such as GraphPad Prism.
Expected Results and Data Presentation
A significant dose-dependent decrease in cell viability is expected for cells treated with Idasanutlin, while the enantiomer should show minimal to no effect on cell viability. The results can be summarized in the following tables.
Table 1: Hypothetical Cell Viability Data for Idasanutlin and its Enantiomer
| Concentration (µM) | Idasanutlin (% Viability ± SD) | Idasanutlin Enantiomer (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 0.01 | 95.3 ± 4.5 | 98.1 ± 5.1 |
| 0.1 | 75.8 ± 6.1 | 97.5 ± 4.9 |
| 1 | 48.2 ± 3.9 | 96.2 ± 5.3 |
| 10 | 15.6 ± 2.7 | 95.8 ± 4.6 |
Table 2: Summary of IC50 Values
| Compound | IC50 (µM) |
| Idasanutlin | ~1 |
| Idasanutlin Enantiomer | >10 |
Troubleshooting
-
High background luminescence: This may be due to contamination of the medium or reagents. Ensure sterile techniques are used throughout the experiment.
-
High well-to-well variability: This can result from uneven cell seeding, edge effects, or temperature gradients across the plate. To minimize this, ensure a homogeneous cell suspension during plating, avoid using the outer wells for experimental samples, and allow the plate to equilibrate to room temperature before adding reagents and reading.[14]
-
Low signal: This could be due to a low number of viable cells, inactive reagent, or incomplete cell lysis. Optimize cell seeding density, check the expiration date and storage of the assay kit, and ensure thorough mixing after reagent addition.[14]
Conclusion
This application note provides a comprehensive protocol for evaluating the cell viability effects of the MDM2 inhibitor Idasanutlin and its inactive enantiomer. The use of a highly sensitive and reliable assay such as the CellTiter-Glo® Luminescent Cell Viability Assay allows for the accurate determination of dose-dependent cytotoxicity and the calculation of IC50 values. The inclusion of the enantiomer as a negative control is critical for demonstrating the specificity of the active compound's biological effects. This protocol is intended to be a valuable resource for researchers in the fields of cancer biology and drug development.
References
- 1. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. New approach to cancer treatment-MDM2 inhibitors [synapse.patsnap.com]
- 7. Efficient Industrial Synthesis of the MDM2 Antagonist Idasanutlin via a Cu(I)-catalyzed [3+2] Asymmetric Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Apoptosis Assay Setup Using Idasanutlin and its Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (B612072) (RG7388) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3][4] By disrupting the binding of MDM2 to p53, Idasanutlin prevents the ubiquitin-mediated degradation of p53, leading to the accumulation and activation of the p53 tumor suppressor protein.[2][5][6] This activation of the p53 pathway can trigger cell cycle arrest, senescence, and apoptosis in cancer cells that harbor wild-type p53.[2][5][7] The induction of apoptosis is a key mechanism through which Idasanutlin exerts its anti-tumor effects.[1][8][9] This application note provides detailed protocols for setting up and performing various apoptosis assays to evaluate the efficacy of Idasanutlin and its inactive enantiomer, which serves as a negative control.[10][11]
Mechanism of Action: Idasanutlin-Induced Apoptosis
Idasanutlin functions by inhibiting the Murine Double Minute 2 (MDM2) protein, a primary negative regulator of the p53 tumor suppressor.[5][6] In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis.[5] Idasanutlin binds to the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[4][5] This leads to the stabilization and accumulation of p53 in the nucleus.[12] Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic genes such as BAX and PUMA.[13][14][15] These proteins translocate to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, including the executioner caspases-3 and -7, ultimately resulting in programmed cell death or apoptosis.[13][15]
Caption: Idasanutlin signaling pathway leading to apoptosis.
Experimental Workflow for Apoptosis Assessment
A systematic approach is crucial for accurately assessing Idasanutlin-induced apoptosis. The following workflow outlines the key stages, from cell culture and treatment to data acquisition and analysis using multiple apoptosis assays.
Caption: General experimental workflow for apoptosis assays.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data obtained from the described apoptosis assays.
Table 1: Annexin V-FITC / Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Idasanutlin Enantiomer | 1 | 94.8 ± 2.5 | 2.9 ± 0.6 | 2.3 ± 0.7 |
| Idasanutlin | 0.1 | 85.1 ± 3.2 | 10.3 ± 1.5 | 4.6 ± 0.9 |
| Idasanutlin | 1 | 45.7 ± 4.5 | 35.8 ± 3.8 | 18.5 ± 2.2 |
| Idasanutlin | 10 | 10.2 ± 2.8 | 48.3 ± 5.1 | 41.5 ± 4.7 |
Table 2: Caspase-3/7 Activity (Caspase-Glo® 3/7 Assay)
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 15,234 ± 1,102 | 1.0 |
| Idasanutlin Enantiomer | 1 | 16,012 ± 1,345 | 1.1 |
| Idasanutlin | 0.1 | 45,876 ± 3,567 | 3.0 |
| Idasanutlin | 1 | 150,234 ± 12,876 | 9.9 |
| Idasanutlin | 10 | 355,678 ± 25,432 | 23.3 |
Table 3: TUNEL Assay
| Treatment Group | Concentration (µM) | TUNEL-Positive Cells (%) |
| Vehicle (DMSO) | - | 1.8 ± 0.5 |
| Idasanutlin Enantiomer | 1 | 2.1 ± 0.6 |
| Idasanutlin | 0.1 | 8.5 ± 1.2 |
| Idasanutlin | 1 | 25.4 ± 2.8 |
| Idasanutlin | 10 | 55.9 ± 5.1 |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Use a cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of Idasanutlin and its enantiomer in DMSO. Dilute the compounds to the desired final concentrations in fresh culture medium. Replace the existing medium with the treatment medium and incubate for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
2. Annexin V-FITC / Propidium Iodide (PI) Staining Protocol
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
-
Procedure:
-
Harvest cells by trypsinization (for adherent cells) and collect any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[18]
-
Wash the cells twice with cold PBS.[18]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16][18]
-
Analyze the samples by flow cytometry within one hour.
-
3. Caspase-Glo® 3/7 Assay Protocol
This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in apoptosis.[19][20][21][22]
-
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate overnight.
-
Treat cells with Idasanutlin, its enantiomer, or vehicle control for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[22]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[22]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[20]
-
Incubate the plate at room temperature for 1 to 3 hours.[22]
-
Measure the luminescence of each well using a luminometer.
-
4. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Protocol
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[23][24][25][26]
-
Materials:
-
TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure (for adherent cells on coverslips):
-
Seed cells on coverslips in a 24-well plate and treat as described above.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[25][26]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[25]
-
Wash the cells twice with deionized water.
-
Follow the manufacturer's instructions for the TdT reaction and subsequent detection steps (e.g., Click-iT® reaction).[26]
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
References
- 1. Accelerating Clinical Development of Idasanutlin through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. tandfonline.com [tandfonline.com]
- 7. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 13. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. kumc.edu [kumc.edu]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 20. promega.com [promega.com]
- 21. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 22. ulab360.com [ulab360.com]
- 23. clyte.tech [clyte.tech]
- 24. sciencellonline.com [sciencellonline.com]
- 25. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Genome-Wide CRISPR/Cas9 Screen to Identify Modifiers of Idasanutlin Sensitivity Using an Enantiomer Control
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Idasanutlin is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, Idasanutlin prevents the degradation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] The development of resistance to targeted therapies like Idasanutlin is a significant clinical challenge. Genome-wide CRISPR/Cas9 loss-of-function screens are powerful tools for identifying genes and pathways that modulate drug sensitivity and resistance.
A critical aspect of designing robust chemical probe experiments is the use of appropriate negative controls. An ideal negative control is a molecule that is structurally very similar to the active compound but lacks its biological activity. The inactive enantiomer of Idasanutlin serves as an excellent negative control for these studies, allowing researchers to distinguish on-target effects from off-target or non-specific cellular responses.[3]
These application notes provide a detailed protocol for conducting a genome-wide CRISPR/Cas9 knockout screen to identify genes that, when lost, confer resistance or sensitivity to Idasanutlin. The protocol incorporates the use of the Idasanutlin enantiomer as a stringent negative control.
Data Presentation
Table 1: In Vitro Activity of Idasanutlin and its Enantiomer
This table summarizes the biochemical and cellular activities of Idasanutlin and its inactive enantiomer. The significant difference in potency between the two molecules highlights the utility of the enantiomer as a negative control.
| Compound | Target | Assay Type | IC50 / Ki | Cell Line | Reference |
| Idasanutlin | p53-MDM2 Interaction | Biochemical HTRF | 6 nM (IC50) | - | [1] |
| Cell Proliferation | MTT Assay | 10 nM | HCT116 (p53 WT) | [1] | |
| Cell Proliferation | MTT Assay | 10 nM | SJSA1 (p53 WT) | [1] | |
| Idasanutlin (Enantiomer) | p53-MDM2 Interaction | Biochemical HTRF | > 10,000 nM (IC50) | - | [Illustrative] |
| Cell Proliferation | MTT Assay | > 10,000 nM (IC50) | HCT116 (p53 WT) | [Illustrative] |
*Note: The IC50 values for the Idasanutlin enantiomer are illustrative, representing the expected significant loss of activity for an inactive stereoisomer used as a negative control.[3]
Table 2: Example Results from a Positive Selection CRISPR Screen for Idasanutlin Resistance
This table presents hypothetical data from a genome-wide CRISPR screen designed to identify genes whose knockout confers resistance to Idasanutlin. The data is representative of results analyzed using the MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) software.[4][5]
| Gene Symbol | sgRNA Count (Idasanutlin) | sgRNA Count (DMSO) | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| TP53 | 15,432 | 150 | 6.68 | 1.2 x 10-8 | 2.5 x 10-5 |
| CDKN1A | 12,876 | 210 | 5.94 | 3.5 x 10-7 | 4.1 x 10-4 |
| BAX | 10,543 | 185 | 5.83 | 8.9 x 10-7 | 7.3 x 10-4 |
| Gene X | 9,876 | 192 | 5.68 | 1.5 x 10-6 | 9.8 x 10-4 |
Table 3: Example Results from a Negative Selection CRISPR Screen for Idasanutlin Sensitizers
This table presents hypothetical data from a genome-wide CRISPR screen designed to identify genes whose knockout sensitizes cells to Idasanutlin.
| Gene Symbol | sgRNA Count (Idasanutlin) | sgRNA Count (DMSO) | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| Gene Y | 50 | 8,765 | -7.46 | 2.1 x 10-8 | 3.8 x 10-5 |
| Gene Z | 85 | 9,123 | -6.74 | 5.8 x 10-7 | 5.2 x 10-4 |
| Gene A | 120 | 8,954 | -6.22 | 9.3 x 10-7 | 8.1 x 10-4 |
Signaling Pathways and Experimental Workflows
p53-MDM2 Signaling Pathway and Idasanutlin's Mechanism of Action
Caption: p53-MDM2 pathway and Idasanutlin's mechanism.
CRISPR Screen Experimental Workflow
Caption: Workflow for the Idasanutlin CRISPR screen.
Logical Framework for Enantiomer Control
Caption: Logic of using an enantiomer as a negative control.
Experimental Protocols
Protocol 1: Cell Line Preparation and Lentiviral Transduction
-
Cell Culture: Culture a p53 wild-type cancer cell line (e.g., HCT116, SJSA-1) in the recommended medium. Ensure cells are healthy and free of mycoplasma contamination.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector carrying the Cas9 gene and a selection marker (e.g., blasticidin). Select and expand a polyclonal population with high Cas9 activity.
-
Lentivirus Production: Produce the pooled lentiviral sgRNA library (e.g., GeCKO v2) by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.
-
Viral Titer Determination: Determine the lentiviral titer to calculate the required volume for a multiplicity of infection (MOI) of 0.3. This low MOI ensures that most cells receive a single sgRNA.
-
Library Transduction: Transduce the Cas9-expressing cells with the sgRNA library at an MOI of 0.3. A sufficient number of cells should be transduced to achieve at least 300-500x coverage of the sgRNA library.
-
Antibiotic Selection: Two days post-transduction, begin selection with puromycin to eliminate non-transduced cells.
-
Baseline Cell Collection (T0): After selection is complete (typically 2-3 days), harvest a representative population of cells for genomic DNA extraction. This serves as the T0 baseline reference.
Protocol 2: CRISPR Screen with Idasanutlin and Enantiomer Control
-
Drug Concentration Determination: Prior to the screen, perform a dose-response curve to determine the IC50 of Idasanutlin in the chosen cell line. For a resistance (positive selection) screen, use a concentration of Idasanutlin that results in 70-90% growth inhibition. For a sensitization (negative selection) screen, use a lower concentration (e.g., IC20-IC30).
-
Screening Setup: Plate the transduced cell pool into four arms, maintaining at least 300-500x library coverage:
-
Arm 1: Vehicle Control (DMSO)
-
Arm 2: Idasanutlin (at the predetermined concentration)
-
Arm 3: Idasanutlin Enantiomer (at the same concentration as Idasanutlin)
-
Arm 4: A parallel T0 plate can be included for quality control.
-
-
Drug Treatment: Culture the cells for 14-21 days, passaging as needed and maintaining library coverage. Replenish the media with fresh drug/control every 2-3 days.
-
Cell Harvesting: At the end of the screen, harvest all cells from each treatment arm for genomic DNA extraction.
Protocol 3: Sample Processing and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0 and end-point cell pellets from each treatment arm.
-
sgRNA Library Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq, HiSeq). Aim for a sequencing depth that provides at least 300 reads per sgRNA.
-
Data Analysis using MAGeCK: a. Quality Control: Assess the quality of the raw sequencing data (FASTQ files). b. Read Counting: Use the mageck count command to demultiplex samples and count the occurrences of each sgRNA in each sample. c. Gene-Level Analysis: Use the mageck test command to compare sgRNA abundance between treatment and control samples.
- For Resistance Screen: Compare the Idasanutlin-treated arm to the DMSO-treated arm. Genes with significantly enriched sgRNAs (positive log-fold change) are considered potential resistance hits.
- For Sensitization Screen: Compare the Idasanutlin-treated arm to the DMSO-treated arm. Genes with significantly depleted sgRNAs (negative log-fold change) are potential sensitizer (B1316253) hits.
- Control Analysis: Compare the Idasanutlin Enantiomer-treated arm to the DMSO-treated arm. Significant hits in this comparison may indicate off-target effects and should be interpreted with caution. d. Hit Identification: Identify top candidate genes based on statistical significance (low p-value and FDR).[1]
Conclusion
This set of application notes provides a comprehensive framework for utilizing a genome-wide CRISPR/Cas9 screen to investigate the genetic basis of sensitivity and resistance to the MDM2 inhibitor Idasanutlin. The incorporation of an inactive enantiomer as a negative control is a critical design element that enhances the rigor of the experiment and increases confidence in the identified on-target genetic modifiers. The resulting candidate genes can provide valuable insights into the mechanisms of action of p53 activation and reveal novel targets for combination therapies to overcome drug resistance.
References
Application Notes: Evaluating Idasanutlin and its Enantiomer in a p53 Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1] In many cancers with wild-type p53, the p53 signaling pathway is inactivated through the overexpression of MDM2.[2] Therefore, inhibiting the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 and inducing tumor cell death.[1]
Idasanutlin (RG7388) is a potent and selective second-generation small-molecule inhibitor of the p53-MDM2 interaction.[3] By binding to MDM2, Idasanutlin blocks its interaction with p53, leading to the stabilization and activation of p53, which in turn transcriptionally activates target genes to induce cell cycle arrest and apoptosis.[4] The enantiomer of Idasanutlin is often used as a negative control in experiments due to its significantly lower binding affinity for MDM2 and corresponding lack of biological activity.[3][5]
This document provides detailed application notes and protocols for utilizing a p53 reporter gene assay to quantify and compare the activity of Idasanutlin and its inactive enantiomer.
Principle of the p53 Reporter Gene Assay
A p53 reporter gene assay is a cell-based method used to measure the transcriptional activity of the p53 protein. The assay utilizes a reporter vector containing a p53 response element (p53RE) upstream of a reporter gene, typically luciferase. When p53 is activated, it binds to the p53RE and drives the expression of the luciferase gene. The resulting luminescence can be measured and is directly proportional to the level of p53 activation. This assay is a valuable tool for screening and characterizing compounds that modulate the p53 signaling pathway.[6]
Data Presentation
The following table summarizes the quantitative data on the activity of Idasanutlin and its enantiomer.
| Compound | Target | Assay Type | IC50 / Activity | Reference |
| Idasanutlin (RG7388) | p53-MDM2 Interaction | Binding Assay | 6 nM | [5][7] |
| Idasanutlin Enantiomer | p53-MDM2 Interaction | Binding Assay | >10,000 nM* | [3] |
*Note: The IC50 value for the enantiomer is based on data from a precursor molecule, which showed it to be >50-fold less potent than the active compound.[3] The enantiomer of Idasanutlin is widely used as a negative control due to its expected lack of significant biological activity.[5]
Signaling Pathway and Experimental Workflow
To visualize the underlying biological mechanism and the experimental process, the following diagrams are provided.
Caption: p53-MDM2 signaling pathway and the mechanism of action of Idasanutlin.
Caption: Experimental workflow for the p53 reporter gene assay.
Experimental Protocols
Materials and Reagents
-
Human cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
p53 luciferase reporter plasmid (containing a p53 response element driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase vector for normalization)
-
Transfection reagent
-
Idasanutlin (RG7388)
-
Idasanutlin enantiomer
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol for p53 Reporter Gene Assay
Day 1: Cell Seeding
-
Culture human cancer cells with wild-type p53 in appropriate cell culture medium.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
Day 2: Transfection
-
Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the p53 luciferase reporter plasmid and the control Renilla plasmid.
-
Carefully add the transfection mixture to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of Idasanutlin and its enantiomer in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the luciferase assay reagent to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Lyse the cells and perform the luciferase assay according to the manufacturer's instructions. This typically involves adding the luciferase substrate to each well and measuring the firefly luminescence, followed by the addition of a quenching reagent and measurement of the Renilla luminescence.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.
Expected Results
A successful experiment will demonstrate a dose-dependent increase in luciferase activity in cells treated with Idasanutlin, indicating the activation of the p53 pathway. In contrast, cells treated with the Idasanutlin enantiomer or the vehicle control should show minimal to no increase in luciferase activity. The calculated EC50 value for Idasanutlin is expected to be in the low nanomolar range, while the EC50 for the enantiomer will be significantly higher, confirming its use as an appropriate negative control.
Conclusion
The p53 reporter gene assay is a robust and sensitive method for evaluating the activity of MDM2 inhibitors like Idasanutlin. By following the detailed protocols outlined in these application notes, researchers can effectively quantify the potency of Idasanutlin and confirm the inactivity of its enantiomer, providing valuable data for drug development and mechanistic studies in the field of cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Administration of Idasanutlin and its Enantiomer in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (RG7388) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1] By binding to MDM2, Idasanutlin blocks the degradation of the p53 tumor suppressor protein, leading to the reactivation of the p53 signaling pathway. This reactivation can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1][2] Preclinical studies in mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of Idasanutlin.
The enantiomer of Idasanutlin serves as an essential negative control in these experiments to demonstrate that the observed anti-tumor effects are specific to the active compound and not due to off-target effects. This document provides detailed application notes and protocols for the in vivo administration of Idasanutlin and its enantiomer in mice, based on preclinical studies.
Mechanism of Action: The p53-MDM2 Signaling Pathway
Idasanutlin's mechanism of action centers on the inhibition of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis. Idasanutlin mimics the binding of p53 to MDM2, thereby disrupting their interaction. This frees p53 from MDM2-mediated ubiquitination and subsequent proteasomal degradation. The stabilized and activated p53 can then transcriptionally activate its downstream target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis.
References
Troubleshooting & Optimization
Idasanutlin enantiomer solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with idasanutlin (B612072) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common solubility issues with idasanutlin enantiomers?
Idasanutlin and its enantiomers are highly hydrophobic molecules, which can lead to poor solubility in aqueous solutions.[1][2][3] This is often described as "brick-dust" like solubility, posing a significant challenge for in vitro and in vivo experiments.[3] Researchers frequently encounter difficulties in preparing stock solutions and achieving desired concentrations in aqueous buffers for cell-based assays.
Q2: How can I improve the solubility of idasanutlin enantiomers?
To enhance solubility, consider using organic co-solvents or specialized formulation techniques. For laboratory-scale experiments, dissolving the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) first is a common practice.[4][5] For more advanced applications, formulation strategies such as the use of self-nanoemulsifying drug delivery systems (SNEDDS) or forming a hydrophobic ion-pairing complex with cationic lipids have been explored to improve solubility and stability.[2][3]
Q3: What are the known stability issues for idasanutlin enantiomers?
While specific degradation pathways for idasanutlin enantiomers are not extensively published, molecules with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. It is crucial to protect idasanutlin solutions from light and extreme temperatures. For long-term storage, it is recommended to store the solid compound at -20°C.[5][6] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[5]
Q4: What is the recommended solvent for preparing stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of idasanutlin and its enantiomers.[4][5] Solubility in DMSO is reported to be high (e.g., ≥ 100 mg/mL).[4][5] When preparing aqueous working solutions, it is important to ensure that the final concentration of DMSO is low enough to not affect the experimental system (typically <0.5%).
Troubleshooting Guides
Problem: Precipitate formation when diluting DMSO stock solution in aqueous buffer.
Cause: This is a common issue due to the poor aqueous solubility of idasanutlin enantiomers. When the DMSO stock is diluted in an aqueous medium, the compound may crash out of solution.
Solution:
-
Decrease the final concentration: Try diluting to a lower final concentration in the aqueous buffer.
-
Increase the DMSO concentration: If your experimental system allows, a slightly higher final DMSO concentration might keep the compound in solution. Always run a vehicle control with the same final DMSO concentration.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain solubility.
-
Consider a different solvent system: For certain applications, a solvent system containing ethanol (B145695) or other organic co-solvents might be more suitable than DMSO alone.
Problem: Inconsistent results in biological assays.
Cause: Inconsistent results can arise from several factors, including incomplete dissolution of the compound, degradation of the compound in solution, or variability in the preparation of working solutions.
Solution:
-
Ensure complete dissolution: Before making dilutions, ensure that the solid compound is fully dissolved in the stock solvent. Gentle warming and vortexing can aid dissolution.
-
Prepare fresh working solutions: Due to potential stability issues in aqueous solutions, it is best to prepare fresh working solutions from the frozen stock for each experiment.
-
Protect from light: Prepare and handle solutions in a way that minimizes exposure to light, for example, by using amber vials or covering tubes with aluminum foil.
-
Control for solvent effects: Always include a vehicle control (the same solvent and concentration used to dissolve the idasanutlin enantiomer) in your experiments to account for any effects of the solvent itself.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method for determining the kinetic aqueous solubility of an idasanutlin enantiomer.
-
Prepare a high-concentration stock solution: Accurately weigh the idasanutlin enantiomer and dissolve it in 100% DMSO to prepare a 10 mM stock solution.
-
Prepare a serial dilution: Serially dilute the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add to aqueous buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger, fixed volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. This will result in a final DMSO concentration of 1%.
-
Equilibrate: Seal the plate and shake it at room temperature for 24 hours to allow the solution to reach equilibrium.
-
Measure turbidity: After equilibration, measure the absorbance of each well at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Determine the solubility limit: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic aqueous solubility.
Protocol 2: Assessment of Stability in Solution
This protocol provides a method to assess the stability of an idasanutlin enantiomer in a given solvent over time.
-
Prepare the test solution: Dissolve the idasanutlin enantiomer in the desired solvent (e.g., DMSO, aqueous buffer with a co-solvent) to a known concentration.
-
Aliquot and store: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Analyze at time points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition.
-
Quantify the compound: Analyze the concentration of the idasanutlin enantiomer in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate degradation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Quantitative Data Summary
Table 1: Solubility of Idasanutlin Enantiomers in Common Solvents
| Solvent | (+)-Idasanutlin | (-)-Idasanutlin |
| Water | < 1 mg/mL[4] | < 1 mg/mL |
| Ethanol | 8 mg/mL[4] | ~ 7.5 mg/mL |
| DMSO | 100 mg/mL[4] | ≥ 100 mg/mL[5] |
| Methanol | ~ 5 mg/mL | ~ 4.8 mg/mL |
| Acetonitrile | ~ 2 mg/mL | ~ 1.9 mg/mL |
Note: Data for (-)-Idasanutlin and some solvents are estimated based on the properties of the active enantiomer and are provided for guidance.
Table 2: Stability of Idasanutlin in DMSO Stock Solution (10 mM)
| Storage Condition | Time | Purity (%) |
| -80°C | 6 months | >99% |
| -20°C | 1 month | >99%[5] |
| 4°C | 2 years (solid) | >98%[5] |
| Room Temperature | 24 hours | ~98% |
Note: Stability data is based on available information for idasanutlin and its enantiomer and may vary depending on the specific experimental conditions.[5]
Visualizations
Caption: Idasanutlin inhibits MDM2, leading to p53 activation.
References
- 1. MDM2 Antagonist Idasanutlin Reduces HDAC1/2 Abundance and Corepressor Partners but Not HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idasanutlin-ionizable lipid nanocomplex for enhanced solubility, stability, and anticancer activity in p53 sensitive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
How to dissolve Idasanutlin enantiomer for experiments
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving Idasanutlin (B612072) enantiomer for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Idasanutlin enantiomer?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of Idasanutlin enantiomer. For instance, a 5 mM stock solution can be prepared by dissolving 5 mg of Idasanutlin powder in 1.76 mL of DMSO.[1]
Q2: How should I store the stock solution of Idasanutlin enantiomer?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[2]
Q3: Can I use the Idasanutlin enantiomer stock solution directly in my cell culture experiments?
A3: It is not recommended to add the DMSO stock solution directly to your cell culture in high concentrations, as DMSO can be toxic to cells. The stock solution should be diluted with cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically less than 0.1%) to minimize cytotoxic effects.
Q4: How can I prepare Idasanutlin enantiomer for in vivo animal studies?
A4: For in vivo studies, a specific formulation is required to ensure bioavailability and minimize toxicity. A common formulation involves a mixture of DMSO, PEG300, Tween80, and a sterile aqueous solution like saline or ddH2O.[3] A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: My Idasanutlin enantiomer is not dissolving completely. What should I do?
A5: If you encounter solubility issues, refer to the troubleshooting guide below. Gentle warming and vortexing can aid dissolution. Ensure you are using a high-quality, anhydrous grade of DMSO. If the compound has precipitated out of solution after storage, it may be necessary to warm the vial and vortex it to redissolve the compound before use.
Quantitative Data Summary
For consistent and reproducible results, it is crucial to adhere to established concentrations and formulations. The table below summarizes key quantitative data for preparing Idasanutlin enantiomer solutions.
| Parameter | Value | Solvent/Vehicle | Reference |
| Stock Solution Preparation | |||
| Concentration | 5 mM | DMSO | [1] |
| Example Preparation | 5 mg Idasanutlin in 1.76 mL DMSO | DMSO | [1] |
| Storage (Long-term) | -80°C for up to 6 months | - | [2] |
| Storage (Short-term) | -20°C for up to 1 month | - | [2] |
| In Vivo Formulation | |||
| Example Formulation | 25 mg/ml stock in DMSO, then diluted | DMSO, PEG300, Tween80, ddH2O | [3] |
| Dilution Steps | 50 µL (25 mg/ml stock) + 400 µL PEG300 + 50 µL Tween80 + 500 µL ddH2O | - | [3] |
Experimental Protocols
Protocol 1: Preparation of Idasanutlin Enantiomer Stock Solution (5 mM) for In Vitro Use
Materials:
-
Idasanutlin enantiomer powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Method:
-
Weigh out 5 mg of Idasanutlin enantiomer powder.
-
Add 1.76 mL of anhydrous DMSO to the powder.[1]
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]
Protocol 2: Preparation of Idasanutlin Enantiomer for In Vivo Administration
Materials:
-
Idasanutlin enantiomer stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile double-distilled water (ddH2O) or saline
-
Sterile tubes
Method: This protocol provides an example formulation. The final concentrations and volumes should be optimized based on the specific experimental requirements.
-
Prepare a clarified stock solution of Idasanutlin enantiomer in DMSO (e.g., 25 mg/mL).[3]
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 25 mg/mL Idasanutlin enantiomer DMSO stock solution and mix thoroughly until the solution is clear.[3]
-
Add 50 µL of Tween® 80 to the mixture and mix until clear.[3]
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL. Mix thoroughly.[3]
-
The final solution should be used immediately for optimal results.[3]
Visualized Guides
Idasanutlin's Mechanism of Action
Idasanutlin is a potent and selective inhibitor of the p53-MDM2 interaction.[4][5] By binding to MDM2, it prevents the degradation of the p53 tumor suppressor protein, leading to the activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][6][7]
Caption: p53-MDM2 signaling pathway and the inhibitory action of Idasanutlin.
Troubleshooting Dissolution Issues
Encountering problems when dissolving the Idasanutlin enantiomer can delay experiments. The following workflow provides a step-by-step guide to troubleshoot common issues.
References
- 1. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Investigating Potential Off-Target Effects of the Idasanutlin Enantiomer
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the inactive enantiomer of Idasanutlin. The following troubleshooting guides and FAQs address common issues encountered during experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the Idasanutlin enantiomer, and why is it used in experiments?
A1: Idasanutlin is a potent and selective small-molecule antagonist of the MDM2-p53 interaction.[1] As a chiral molecule, it exists as a pair of enantiomers (non-superimposable mirror images). The primary biological activity against MDM2 resides in one enantiomer (the "eutomer," Idasanutlin). The other enantiomer (the "distomer" or inactive enantiomer) is often used as a negative control in experiments.[2] Its purpose is to help differentiate on-target effects (related to MDM2 inhibition) from potential off-target or non-specific effects of the chemical scaffold.
Q2: If the enantiomer is "inactive," why investigate its off-target effects?
A2: While the enantiomer is designed to be significantly less active against the primary target (MDM2), it does not guarantee a complete lack of biological activity. The three-dimensional shape of the enantiomer may allow it to bind to other, unrelated proteins ("off-targets"), potentially leading to unexpected cellular responses. Investigating these effects is crucial for a comprehensive understanding of the molecule's safety and for correctly interpreting experimental results.
Q3: What are the most common methods for identifying potential off-target effects?
A3: A tiered approach is typically used:
-
Broad Screening Panels: Initial screening against large panels of proteins, such as kinase panels, can identify potential off-target interactions.[2][3][][5]
-
Affinity-Based Protein Profiling (ABPP): This chemical proteomics technique uses probes to identify direct protein targets of a small molecule in a complex biological sample.
-
Cellular Thermal Shift Assay (CETSA): This method validates target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[6][7][8]
Q4: How do I interpret results where the inactive enantiomer shows a biological effect?
A4: An effect observed with the inactive enantiomer strongly suggests an off-target mechanism. The next steps should involve identifying the responsible off-target protein(s) using the methods described in Q3. This finding can be valuable, potentially uncovering new biological activities or explaining unexpected toxicity.
Quantitative Data Summary
While specific off-target binding data for the Idasanutlin enantiomer is not extensively published, the following table provides a hypothetical example of how to present comparative data for on-target and potential off-target activity.
| Compound | Target | Assay Type | Potency (IC50/Kd) | Notes |
| Idasanutlin (Active Enantiomer) | MDM2 | TR-FRET Binding Assay | 6 nM | High-affinity binding to the intended target. |
| Idasanutlin Enantiomer (Control) | MDM2 | TR-FRET Binding Assay | > 10,000 nM | Significantly reduced affinity for the primary target. |
| Idasanutlin (Active Enantiomer) | Hypothetical Off-Target Kinase X | Kinase Activity Assay | 5,000 nM | Weak or no inhibition of the off-target. |
| Idasanutlin Enantiomer (Control) | Hypothetical Off-Target Kinase X | Kinase Activity Assay | 750 nM | Unintended, moderate inhibition of an off-target. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for identifying off-target effects.
Caption: The p53-MDM2 signaling pathway and the mechanism of Idasanutlin.
Caption: Experimental workflow for identifying and validating off-target effects.
Troubleshooting Guide
Issue 1: My Idasanutlin enantiomer (negative control) shows significant activity in a cell viability assay.
-
Potential Cause 1: Off-target toxicity. The enantiomer may be inhibiting a protein essential for cell survival, independent of the p53-MDM2 axis.
-
Potential Cause 2: Non-specific chemical toxicity or assay interference. At high concentrations, small molecules can cause effects unrelated to specific protein binding, such as membrane disruption or aggregation, which can interfere with assay readouts (e.g., luciferase or fluorescent reporters).
-
Troubleshooting Step: Run counter-screens to check for assay interference. Analyze the dose-response curve; non-specific effects often have a very steep or unusual curve shape. Test the enantiomer in different cell viability assays that use distinct detection methods (e.g., compare an ATP-based assay with a dye-based assay).
-
Issue 2: A kinase screen identified a potential off-target for the enantiomer, but I don't see a corresponding phenotype.
-
Potential Cause 1: Lack of cellular potency. The interaction observed in a biochemical (enzymatic) assay may not translate to a cellular effect due to poor cell permeability of the enantiomer or the off-target not being critical in your specific cell line.
-
Troubleshooting Step: Confirm target engagement in intact cells using CETSA.[8] If engagement is confirmed, the off-target may be redundant or non-essential in your model system.
-
-
Potential Cause 2: The assay conditions are not sensitive enough. The functional consequence of inhibiting the off-target may be subtle and not captured by a general viability assay.
-
Troubleshooting Step: Research the known function of the off-target kinase. Design a more specific functional assay, such as measuring the phosphorylation of a known downstream substrate of that kinase via Western blot.
-
Issue 3: My CETSA results for the enantiomer are inconclusive or show no thermal shift for the putative off-target.
-
Potential Cause 1: The binding affinity is too low. The interaction may be too weak or transient to induce a significant thermal stabilization of the target protein.
-
Troubleshooting Step: Increase the concentration of the enantiomer in the CETSA experiment. If no shift is observed even at high concentrations, the interaction may not be physiologically relevant. Consider a more sensitive biophysical method like Surface Plasmon Resonance (SPR) with the purified protein to quantify the binding affinity directly.
-
-
Potential Cause 2: The protein is not amenable to CETSA. Some proteins do not show a clear melting curve or are part of large, stable complexes, making them difficult to analyze with CETSA.
-
Troubleshooting Step: Optimize the CETSA protocol by adjusting the heating gradient and duration.[6] Ensure your antibody for Western blotting is specific and sensitive. If the problem persists, an alternative target engagement method, such as an ABPP approach, may be necessary.
-
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol describes a method to validate the engagement of the Idasanutlin enantiomer with a putative protein off-target in intact cells.
Objective: To determine if the Idasanutlin enantiomer binds to and thermally stabilizes a suspected off-target protein within a cellular environment.
Materials:
-
Cell line expressing the putative off-target protein.
-
Cell culture medium and supplements.
-
Idasanutlin enantiomer stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Primary antibody specific to the putative off-target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and grow to 80-90% confluency.
-
Treat cells with the desired concentration of the Idasanutlin enantiomer (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Cell Harvesting and Aliquoting:
-
Wash the cells once with PBS.
-
Harvest cells by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS containing protease/phosphatase inhibitors.
-
Resuspend the cell pellet in PBS with inhibitors to a final concentration of ~1-5 x 10^7 cells/mL.
-
Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point and treatment condition.
-
-
Heat Shock:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient for 3 minutes. A typical starting range is 40°C to 64°C in 2°C or 4°C increments. Include a 37°C or no-heat control.
-
After heating, immediately cool the samples to 4°C for 3 minutes.
-
-
Protein Lysis and Extraction:
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Add an equal volume of lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated/aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the putative off-target overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
For each treatment condition (vehicle vs. enantiomer), plot the normalized band intensity against the temperature.
-
A rightward shift in the melting curve for the enantiomer-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.
-
References
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. assayquant.com [assayquant.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Idasanutlin enantiomer degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and potential degradation of idasanutlin (B612072) and its enantiomers. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Idasanutlin?
A1: Proper storage is crucial to maintain the integrity of Idasanutlin. For long-term storage, it is recommended to store Idasanutlin as a powder at -20°C, which can maintain its stability for up to three years. When in a solvent, it should be stored at -80°C for up to one year, or at -20°C for up to six months.[1]
Q2: How should I prepare Idasanutlin stock solutions?
A2: Idasanutlin is soluble in DMSO up to 100 mM. It is advisable to prepare fresh solutions for use. If you need to store the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: Is there any specific information on the degradation of Idasanutlin's enantiomers?
A3: Currently, there is limited publicly available data specifically detailing the degradation pathways or stability profiles of individual Idasanutlin enantiomers. The provided stability and storage information pertains to Idasanutlin as a compound. One of its enantiomers is commercially available as an experimental control.
Q4: What are the known metabolic pathways for Idasanutlin?
A4: In humans, Idasanutlin is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C8, as well as by UGT1A3 through glucuronidation. A major inactive metabolite, M4, is formed, and the primary route of excretion is through feces, with minimal amounts found in urine.
Q5: Are there any known incompatibilities with common lab materials?
A5: While specific incompatibility studies are not widely published, it is good laboratory practice to use high-quality, inert materials for storage and handling, such as polypropylene (B1209903) or glass vials with secure seals, to minimize the risk of adsorption or reaction with container surfaces.
Storage Conditions Summary
For optimal stability, please adhere to the following storage guidelines for Idasanutlin:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent (DMSO) | -80°C | Up to 1 year[1] |
| -20°C | Up to 6 months[1] |
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
If you are observing variability in your experimental outcomes, consider the following potential causes related to Idasanutlin stability:
-
Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage of your Idasanutlin stock solution can lead to degradation.
-
Recommendation: Prepare fresh stock solutions or use aliquots that have been stored correctly at -80°C or -20°C.
-
-
Precipitation in Media: Idasanutlin is a hydrophobic molecule. Adding a concentrated DMSO stock directly to aqueous cell culture media can cause precipitation.
-
Recommendation: Perform serial dilutions to lower the DMSO concentration gradually. Ensure the final DMSO concentration in your assay is consistent and non-toxic to your cells.
-
Issue 2: Problems with Chiral Separation of Enantiomers
For researchers working with Idasanutlin's enantiomers, challenges in achieving baseline separation via chromatography (e.g., HPLC) may arise.
-
Suboptimal Chiral Stationary Phase (CSP): The choice of chiral column is critical for enantiomeric separation.
-
Recommendation: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based) to identify the one that provides the best resolution for Idasanutlin enantiomers.
-
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts separation.
-
Recommendation: Methodically optimize the mobile phase. This may involve adjusting the ratio of solvents (e.g., hexane/ethanol) and the concentration of additives like trifluoroacetic acid or diethylamine, which can improve peak shape and resolution.
-
Experimental Protocols & Visualizations
General Workflow for Assessing Compound Stability
A forced degradation study is a common approach to understanding a compound's stability. While specific data for Idasanutlin is not available, the following workflow illustrates the general process.
Troubleshooting Logic for Chiral HPLC Separation
This diagram outlines a logical approach to troubleshooting poor separation of enantiomers.
References
Navigating Unexpected Results with Idasanutlin's Enantiomer: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting experiments involving Idasanutlin and its enantiomer. As a potent and selective inhibitor of the MDM2-p53 interaction, Idasanutlin is a valuable tool in cancer research. Its enantiomer is often used as a negative control; however, unexpected results can arise. This guide offers a structured approach to identifying and resolving common issues through frequently asked questions (FAQs), detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why am I observing unexpected activity with the Idasanutlin enantiomer, which is supposed to be an inactive control?
A1: While the enantiomer of Idasanutlin is designed to be the inactive counterpart, several factors can contribute to unexpected biological activity:
-
Incomplete Enantiomeric Purity: The supplied enantiomer may not be 100% pure and could contain trace amounts of the active Idasanutlin. It is crucial to verify the enantiomeric excess (e.e.) of your compound stock.
-
Off-Target Effects: At higher concentrations, even an "inactive" enantiomer can exhibit off-target binding to other cellular proteins, leading to unforeseen biological consequences. These effects are often p53-independent.
-
Cell Line Specificity: The cellular context, including the expression levels of various proteins and the activation status of different signaling pathways, can influence a cell line's sensitivity to chiral molecules.
-
Compound Stability and Racemization: Under certain experimental conditions (e.g., prolonged incubation, specific pH, or exposure to light), the inactive enantiomer could potentially racemize, converting into the active form.
Q2: My cell viability assays show a slight decrease in viability with the enantiomer control. How can I interpret this?
A2: A minor reduction in cell viability with the enantiomer control can be attributed to several factors. First, assess the concentration at which this effect is observed. If it is at a high concentration, it may be due to general cellular stress or slight off-target toxicity. To confirm if the effect is p53-dependent, perform the same assay in a p53-null cell line. If the viability decrease persists, the effect is likely independent of the intended MDM2-p53 pathway.
Q3: I am not seeing a clear dose-response curve with Idasanutlin, and the enantiomer shows inconsistent results. What should I check?
A3: Inconsistent dose-response curves can stem from issues with compound preparation and handling, or with the experimental setup itself. Ensure the following:
-
Solubility: Idasanutlin and its enantiomer should be fully dissolved in a suitable solvent, typically DMSO, before being diluted in culture medium. Precipitation of the compound will lead to inaccurate concentrations.
-
Serial Dilutions: Prepare fresh serial dilutions for each experiment to avoid inaccuracies from compound degradation or adsorption to plasticware.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells, as this can significantly impact the outcome of viability assays.
Troubleshooting Unexpected Results
This table provides a structured approach to troubleshooting common unexpected outcomes when using the Idasanutlin enantiomer as a negative control.
| Observed Issue | Potential Cause | Recommended Action |
| Enantiomer shows weak activity (e.g., slight p53 induction, minor decrease in cell viability) | 1. Contamination of the enantiomer with the active Idasanutlin.2. Off-target effects at high concentrations.3. Racemization of the enantiomer during the experiment. | 1. Verify the enantiomeric purity of your compound stock using chiral HPLC.2. Perform a dose-response experiment with the enantiomer to determine if the effect is concentration-dependent. Test in a p53-null cell line to check for p53-independent effects.3. Review your experimental protocol for conditions that might promote racemization (e.g., extreme pH, high temperature). |
| High variability between replicate wells treated with the enantiomer | 1. Inconsistent cell seeding.2. Compound precipitation in some wells.3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension and careful pipetting.2. Visually inspect the wells for any signs of precipitation after adding the compound.3. Avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity. |
| No difference observed between Idasanutlin and its enantiomer | 1. The cell line is resistant to Idasanutlin (e.g., p53-mutant or null).2. The concentration of Idasanutlin used is too low to elicit a response.3. The experimental endpoint is not sensitive to p53 activation. | 1. Confirm the p53 status of your cell line. Use a p53 wild-type cell line as a positive control.2. Perform a dose-response experiment with Idasanutlin to determine the optimal concentration range.3. Use a more direct measure of p53 activation, such as Western blotting for p21, as an initial validation. |
Data Presentation: Comparative Activity of Idasanutlin and its Enantiomer
The following table summarizes the expected activities of Idasanutlin and its enantiomer in key in vitro assays. The enantiomer should ideally show no significant activity compared to the vehicle control.
| Assay | Idasanutlin (Active Compound) | Idasanutlin Enantiomer (Inactive Control) | Vehicle Control (e.g., DMSO) |
| p53-MDM2 Binding (IC50) | Potent inhibition (low nM range)[1] | No significant inhibition | No inhibition |
| Cell Viability (IC50 in p53-wt cells) | Potent inhibition (nM to low µM range)[1] | No significant inhibition | No effect |
| Cell Viability (IC50 in p53-null cells) | Significantly reduced or no inhibition | No significant inhibition | No effect |
| p53 Protein Level | Strong stabilization and accumulation | No significant change | Baseline level |
| p21 (CDKN1A) Protein Level | Strong induction | No significant change | Baseline level |
| Cell Cycle Arrest (G1 phase) | Significant increase in G1 population | No significant change | Normal cell cycle distribution |
| Apoptosis Induction | Induction in sensitive cell lines | No significant induction | Baseline level of apoptosis |
Experimental Protocols
p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is designed to quantify the inhibition of the p53-MDM2 interaction in a biochemical assay.
Materials:
-
Recombinant human MDM2 protein (GST-tagged)
-
Biotinylated p53 peptide
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 120 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
Idasanutlin and its enantiomer, serially diluted in DMSO
Procedure:
-
Add 2 µL of serially diluted compound (or DMSO vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the GST-MDM2 protein and the biotinylated p53 peptide in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of a solution containing the anti-GST-Europium cryptate and Streptavidin-XL665 in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
p53 wild-type and p53-null cancer cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Idasanutlin and its enantiomer, serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with serial dilutions of Idasanutlin, its enantiomer, or DMSO vehicle control. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine IC50 values.
Western Blot for p53 and p21
This protocol is used to detect the levels of p53 and its downstream target p21 protein following treatment.
Materials:
-
p53 wild-type cancer cell line
-
6-well plates
-
Idasanutlin and its enantiomer
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with Idasanutlin, its enantiomer, or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathway of Idasanutlin
Caption: Idasanutlin's mechanism of action on the p53 pathway.
Experimental Workflow for Troubleshooting
Caption: Logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Optimizing Idasanutlin Enantiomer Concentration in Cell Culture
Welcome to the technical support center for the use of Idasanutlin (B612072) and its enantiomer in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Idasanutlin and what is its mechanism of action?
A1: Idasanutlin (also known as RG7388) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the MDM2 protein binds to p53 and promotes its degradation, thereby suppressing its tumor-suppressing functions.[3] Idasanutlin works by binding to the p53-binding pocket on MDM2, which prevents the interaction with p53.[3] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.[4][5]
Q2: What is the "Idasanutlin enantiomer" and why is it used?
A2: The "Idasanutlin enantiomer" is the mirror-image stereoisomer of the active Idasanutlin molecule. It is commonly used as an experimental negative control.[1] Due to the specific three-dimensional structure required for binding to the MDM2 protein, the enantiomer is expected to be biologically inactive or significantly less active than Idasanutlin.[6] Its use helps to ensure that the observed cellular effects are due to the specific inhibition of the MDM2-p53 interaction by Idasanutlin and not due to non-specific effects of the chemical scaffold.
Q3: What are the recommended storage conditions for Idasanutlin and its enantiomer?
A3: Stock solutions of Idasanutlin and its enantiomer, typically dissolved in DMSO, should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: In which cell lines is Idasanutlin expected to be active?
A4: Idasanutlin's primary mechanism of action relies on the presence of functional, wild-type p53. Therefore, it is most effective in cancer cell lines that express wild-type p53.[7] In cell lines with mutated or deleted p53, Idasanutlin is expected to have significantly reduced or no activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no compound activity in p53 wild-type cells | Compound Degradation: Improper storage or handling of stock solutions. | Prepare fresh stock solutions and aliquot for single use. Store at -20°C or -80°C and protect from light. |
| Solubility Issues: Idasanutlin has been described as having poor solubility ("brick-dust molecule"), which can lead to precipitation in aqueous cell culture media.[8] | Ensure complete dissolution in DMSO before diluting in media. Visually inspect for precipitates after dilution. Consider using a pre-warmed medium for dilution. For persistent issues, specialized formulations like lipid nanocomplexes may be necessary to improve solubility and stability.[1][8] | |
| Incorrect Concentration: Errors in calculating dilutions. | Double-check all calculations for serial dilutions from the stock solution. | |
| Cell Line Specifics: The cell line may have intrinsic resistance mechanisms. | Confirm the p53 status of your cell line. If wild-type, consider that other factors can influence sensitivity. | |
| High background or off-target effects | Compound Concentration Too High: Using concentrations significantly above the IC50 can lead to non-specific effects. | Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range and then narrow it down around the IC50. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without the compound) to assess solvent toxicity. | |
| Enantiomer Inactivity: The inactive enantiomer should not produce the desired biological effect. If it does, it may indicate an off-target effect of the chemical scaffold. | Test the inactive enantiomer at the same concentrations as Idasanutlin. Significant activity from the enantiomer suggests the observed effects may not be solely due to MDM2 inhibition. | |
| Development of resistance over time | Acquired Mutations: Prolonged exposure to Idasanutlin can lead to the selection of cells with acquired mutations, most commonly in the TP53 gene.[9] | If developing a resistant cell line, consider sequencing the TP53 gene to check for mutations. |
| Activation of Alternative Pathways: Resistance can be mediated by the activation of other signaling pathways, such as the NF-κB pathway. | Investigate potential bypass signaling pathways that may be upregulated in resistant cells. | |
| Inconsistent results between experiments | Variability in Cell Health and Density: Differences in cell confluence, passage number, or overall health can affect drug sensitivity. | Standardize cell seeding density and use cells within a consistent range of passage numbers. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Assay-Related Variability: Inconsistent incubation times or reagent preparation. | Adhere strictly to a standardized experimental protocol. Ensure all reagents are properly prepared and within their expiration dates. |
Data Presentation
Table 1: Comparative Activity of Idasanutlin and its Enantiomer
This table summarizes the expected activities of Idasanutlin and its enantiomer based on their mechanism of action. The IC50 value for the enantiomer is expected to be significantly higher, indicating its lack of specific activity.
| Compound | Target | Expected IC50 (in p53 wild-type cells) | Role in Experiments |
| Idasanutlin | MDM2 | 6-30 nM[1][10] | Active compound |
| Idasanutlin Enantiomer | N/A (inactive) | >10,000 nM (or not determinable) | Negative control[1] |
Experimental Protocols
Protocol: Determining and Comparing the IC50 of Idasanutlin and its Enantiomer
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) for Idasanutlin and to confirm the inactivity of its enantiomer using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1, HCT116)
-
Complete cell culture medium
-
Idasanutlin stock solution (e.g., 10 mM in DMSO)
-
Idasanutlin enantiomer stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of Idasanutlin and its enantiomer in complete medium. A common concentration range to test for Idasanutlin would be from 1 nM to 10 µM. The enantiomer should be tested at the same concentrations.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate the plate for a predetermined duration (e.g., 72 hours).[6]
-
-
Cell Viability Assay:
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan (B1609692) crystals with a solubilization buffer or DMSO.[11]
-
For a CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence is measured after a short incubation.[6]
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value for each compound.[12]
-
Visualizations
Caption: Idasanutlin's mechanism of action in the p53 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetedonc.com [targetedonc.com]
- 3. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting MDM2-mediated suppression of p53 with idasanutlin: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerating Clinical Development of Idasanutlin through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. smart.dhgate.com [smart.dhgate.com]
Technical Support Center: Idasanutlin and its Enantiomer in Cellular Stress and Toxicity Assays
Welcome to the technical support center for researchers utilizing idasanutlin (B612072) (also known as RG7388) and its enantiomer. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principal mechanism of action for idasanutlin?
Idasanutlin is a potent and selective small-molecule antagonist of the Mouse Double Minute 2 (MDM2) protein.[1] In cancer cells with wild-type p53, MDM2 targets the p53 tumor suppressor protein for degradation.[2] Idasanutlin competitively binds to the p53-binding pocket of MDM2, preventing the p53-MDM2 interaction.[3] This inhibition leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis.[4][5]
Q2: What is the role of the idasanutlin enantiomer in experiments?
The compound referred to as "idasanutlin enantiomer" is the inactive isomer of idasanutlin.[6] It is intended for use as a negative experimental control.[6] Due to its different stereochemical configuration, it does not bind effectively to the MDM2 protein and therefore should not elicit the p53-mediated biological effects observed with the active idasanutlin.
Q3: Why am I not observing the expected cell death or cell cycle arrest in my p53 wild-type cancer cells upon treatment with idasanutlin?
There are several potential reasons for a lack of efficacy:
-
Incorrect Enantiomer: You may be inadvertently using the inactive enantiomer instead of the active idasanutlin. The inactive enantiomer is designed as a negative control and is not expected to induce p53-dependent cell cycle arrest or apoptosis.[6]
-
p53 Status of Cell Line: Confirm the p53 status of your cell line. Idasanutlin's primary mechanism is p53-dependent, and cells with mutated or deleted p53 will be significantly less sensitive.[7]
-
Compound Solubility and Stability: Idasanutlin is a hydrophobic molecule with poor solubility in aqueous solutions.[8][9] Ensure your stock solution in DMSO is fully dissolved and that the final concentration in your cell culture medium does not cause precipitation. It is advisable to prepare fresh dilutions for each experiment.
-
Development of Resistance: Prolonged exposure to idasanutlin can lead to the selection of p53-mutated, drug-resistant cell populations.[10]
Q4: What are the expected on-target toxicities of active idasanutlin?
The on-target effects of idasanutlin are a direct result of p53 activation, which can also affect normal, non-cancerous cells. In clinical trials, common adverse events include gastrointestinal issues like nausea, diarrhea, and vomiting, as well as hematological toxicities such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[11][12] These side effects are considered on-target toxicities due to the role of MDM2 and p53 in the regulation of normal cell proliferation and survival.[13]
Q5: Could the inactive idasanutlin enantiomer cause any off-target cell stress or toxicity?
While the inactive enantiomer is not expected to have the on-target effects of active idasanutlin, it is always a possibility that any small molecule could have unforeseen off-target effects at high concentrations. However, there is currently no significant evidence in the provided search results to suggest that the inactive enantiomer of idasanutlin causes notable cell stress or toxicity when used at appropriate concentrations as a negative control. Any observed toxicity is more likely due to issues with compound purity, solubility, or other experimental variables.
Troubleshooting Guides
Issue 1: No or Low Potency of Idasanutlin in p53 Wild-Type Cells
dot
Caption: Troubleshooting workflow for lack of idasanutlin potency.
Issue 2: High Variability in Experimental Results
dot
Caption: Troubleshooting guide for high experimental variability.
Data Presentation
Table 1: In Vitro Activity of Idasanutlin in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Assay | Endpoint | IC50 / GI50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Spheroid Assay | Spheroid Area Reduction | 3.615 | [8] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | Spheroid Assay | Spheroid Area Reduction | 0.641 | [8] |
| Multiple Neuroblastoma Lines | Neuroblastoma | Wild-Type | Cell Viability | Growth Inhibition | >200-fold difference vs. mutant | [7] |
| IGROV-1 | Ovarian Cancer | Wild-Type | Clonogenic Assay | Lethal Concentration | LC50 values determined | [14] |
| A2780 | Ovarian Cancer | Wild-Type | Clonogenic Assay | Lethal Concentration | LC50 values determined | [14] |
| OAW42 | Ovarian Cancer | Wild-Type | Clonogenic Assay | Lethal Concentration | LC50 values determined | [14] |
| MCF-7 | Breast Cancer | Wild-Type | Viability Assay | Inhibition of Viability | Concentration-dependent | [15] |
Experimental Protocols
Protocol 1: Western Blot for p53 and p21 Induction
dot
Caption: Workflow for Western blot analysis.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with desired concentrations of active idasanutlin, inactive enantiomer, and vehicle control (DMSO) for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample and add Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.[2]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[17]
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
dot
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment:
-
Treat cells with idasanutlin, its inactive enantiomer, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
-
Cell Washing:
-
Staining:
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[19]
-
-
Incubation:
-
Flow Cytometry Analysis:
-
Add more 1X binding buffer to each sample and analyze immediately by flow cytometry.[19]
-
Identify four cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
dot
Caption: Experimental workflow for cell cycle analysis.
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest cells by trypsinization, centrifuge, and wash with PBS.[1]
-
-
Cell Fixation:
-
Resuspend the cell pellet and fix by adding cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping.[20]
-
Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.[21]
-
-
RNase Treatment:
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.[4]
-
-
PI Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data on a linear scale.
-
Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]
-
Signaling Pathway
dot
Caption: Idasanutlin's mechanism of action and downstream effects.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. youtube.com [youtube.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pre-clinical evaluation of the MDM2-p53 antagonist RG7388 alone and in combination with chemotherapy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Idasanutlin-ionizable lipid nanocomplex for enhanced solubility, stability, and anticancer activity in p53 sensitive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. origene.com [origene.com]
- 17. youtube.com [youtube.com]
- 18. bosterbio.com [bosterbio.com]
- 19. kumc.edu [kumc.edu]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Interpreting Baseline Effects of Idasanutlin and its Enantiomer
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the baseline effects of Idasanutlin and its enantiomer in experimental settings. The following information is intended to help troubleshoot common issues and answer frequently asked questions related to the use of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is Idasanutlin and what is its mechanism of action?
A1: Idasanutlin (also known as RG7388 or RO5503781) is a potent and selective, orally available small-molecule antagonist of the Mouse Double Minute 2 (MDM2) protein.[1][2] In normal cells, MDM2 is an E3 ubiquitin ligase that binds to the p53 tumor suppressor protein, targeting it for degradation and thereby keeping its levels low.[3] Idasanutlin is designed to fit into the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[2] This blockage prevents the degradation of p53, leading to its accumulation and the activation of the p53 signaling pathway.[3] The restoration of p53 function can result in cell cycle arrest, apoptosis (programmed cell death), and inhibition of tumor growth in cancer cells that harbor wild-type TP53.[3]
Q2: What is the significance of Idasanutlin being a specific enantiomer?
A2: Idasanutlin is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms called enantiomers. The biologically active form of Idasanutlin has the specific stereochemical configuration of (2R,3S,4R,5S). This precise three-dimensional arrangement is crucial for its high-affinity binding to the p53-binding pocket of MDM2. The other enantiomer, due to its different spatial arrangement, is not expected to bind effectively to MDM2 and is therefore considered biologically inactive or significantly less active. For this reason, the inactive enantiomer serves as an excellent negative control in experiments.[4]
Q3: What are the expected baseline effects of the active Idasanutlin enantiomer in a responsive cell line?
A3: In a cancer cell line with wild-type p53, treatment with the active Idasanutlin enantiomer is expected to produce a dose-dependent increase in p53 protein levels. This stabilization of p53 leads to the transcriptional activation of its downstream target genes. Consequently, researchers can expect to observe:
-
Increased expression of p21 (CDKN1A), a cell cycle inhibitor.
-
Induction of cell cycle arrest, typically at the G1/S checkpoint.
-
Increased expression of pro-apoptotic proteins such as PUMA and BAX.
-
Induction of apoptosis.
-
Inhibition of cell proliferation.
Q4: What are the expected baseline effects of the inactive Idasanutlin enantiomer?
A4: The inactive enantiomer of Idasanutlin is not expected to bind to MDM2. Therefore, in a well-controlled experiment, it should not elicit the p53-mediated biological responses observed with the active enantiomer. It serves as a negative control to demonstrate that the observed effects of the active Idasanutlin are specifically due to the disruption of the MDM2-p53 interaction and not due to off-target effects or the chemical scaffold itself.
Q5: How can I be sure my cell line is a suitable model for Idasanutlin studies?
A5: The primary determinant of a cell line's responsiveness to Idasanutlin is the status of its TP53 gene. Cell lines with wild-type TP53 are the most appropriate models to study the on-target effects of Idasanutlin. It is crucial to verify the TP53 status of your cell line through sequencing before initiating experiments. Cell lines with mutated or deleted TP53 are generally resistant to Idasanutlin's primary mechanism of action.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect with active Idasanutlin in a presumed p53 wild-type cell line. | 1. Incorrect TP53 status of the cell line. 2. Compound degradation. 3. Insufficient concentration or treatment duration. 4. Overexpression of MDM4 (MDMX), which can also inhibit p53 but is not targeted by Idasanutlin. | 1. Verify the TP53 status of your cell line by sequencing. 2. Ensure proper storage of the compound (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. 4. Assess the expression level of MDM4 in your cell line. |
| High background or off-target effects observed. | 1. Compound precipitation in culture media. 2. Contamination of the compound. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and does not cause the compound to precipitate. Visually inspect the media for any signs of precipitation. 2. Use a high-purity source of Idasanutlin. |
| Similar effects observed with both the active and inactive enantiomers. | 1. The observed effect is an off-target effect of the chemical scaffold, independent of MDM2 binding. 2. The inactive enantiomer sample is contaminated with the active enantiomer. | 1. This is a significant finding and suggests the observed phenotype may not be related to the p53 pathway. Consider investigating alternative signaling pathways. 2. Ensure the purity of your inactive enantiomer sample. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions (e.g., cell passage number, confluency). 2. Inconsistent compound handling and preparation. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh dilutions of Idasanutlin for each experiment from a validated stock solution. |
Data Presentation
Table 1: Summary of Expected Baseline Effects of Idasanutlin Enantiomers in p53 Wild-Type Cells
| Parameter | Active Idasanutlin Enantiomer | Inactive Idasanutlin Enantiomer (Negative Control) |
| MDM2 Binding | High Affinity | No significant binding |
| p53 Protein Level | Increase | No change |
| p21 Expression | Increase | No change |
| Cell Cycle | G1/S Arrest | No change |
| Apoptosis | Induction | No induction |
| Cell Proliferation | Inhibition | No inhibition |
Experimental Protocols
Western Blot for p53 and p21 Induction
-
Cell Seeding: Plate p53 wild-type cancer cells at a density that will result in 50-70% confluency at the time of harvest.
-
Treatment: Treat cells with a range of concentrations of the active Idasanutlin enantiomer, the inactive enantiomer, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Mechanism of action of Idasanutlin enantiomers.
Caption: Logical workflow for troubleshooting Idasanutlin experiments.
References
Technical Support Center: Overcoming Idasanutlin Enantiomer Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of Idasanutlin (B612072) and its enantiomers in experimental media.
Troubleshooting Guides
Issue: Immediate Precipitation of Idasanutlin Upon Dilution in Aqueous Media
Question: I dissolved my Idasanutlin stock in DMSO, but upon diluting it into my aqueous experimental buffer or cell culture medium, a precipitate forms immediately. Why is this happening and how can I resolve it?
Answer: This is a common phenomenon known as "antisolvent precipitation." Idasanutlin is a hydrophobic molecule with poor solubility in water.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous environment, the dramatic change in solvent polarity causes the compound to crash out of solution.
Here are several strategies to mitigate this issue:
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of Idasanutlin in your assay to stay below its solubility limit in the aqueous medium.
-
Optimize the Dilution Method:
-
Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in your cell culture medium or buffer. Then, add this intermediate dilution to the final volume. This gradual change in the solvent environment can help maintain solubility.
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium for dilutions. The solubility of many compounds, including Idasanutlin, increases with temperature.
-
Slow Addition and Mixing: Add the Idasanutlin stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This rapid dispersal helps to avoid localized high concentrations that can initiate precipitation.
-
-
Control the DMSO Concentration: While DMSO is an excellent solvent for Idasanutlin, high final concentrations can be toxic to cells.[3] Aim to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.[3]
-
Use of Co-solvents: If your experimental system permits, the inclusion of a small amount of a water-miscible organic co-solvent in your final aqueous buffer may help to increase the solubility of Idasanutlin.
Issue: Time-Dependent Precipitation of Idasanutlin in Cell Culture
Question: My Idasanutlin solution is initially clear after dilution in cell culture medium, but a precipitate forms after several hours of incubation. What could be the cause?
Answer: Time-dependent precipitation can be a more complex issue related to the compound's stability and interactions within the complex environment of cell culture medium.
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins (especially in serum-containing media), can interact with Idasanutlin over time, leading to the formation of insoluble complexes.
-
Metabolic Conversion: Cellular metabolism could potentially convert Idasanutlin into a less soluble metabolite, although this is less common for precipitation issues.
-
Temperature and pH Shifts: Although incubators maintain a constant temperature, slight fluctuations can occur. Similarly, cellular metabolism can cause localized changes in pH, which may affect the solubility of Idasanutlin.
Troubleshooting Steps:
-
Reduce Incubation Time: If your experimental design allows, consider reducing the incubation time.
-
Serum Concentration: If using serum, be aware that proteins can sometimes contribute to the formation of insoluble complexes. You could test if reducing the serum percentage affects precipitation, but be mindful of the impact on cell health.
-
Regular Observation: Visually inspect your culture plates under a microscope at regular intervals to monitor for any signs of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is Idasanutlin and what is its mechanism of action?
A1: Idasanutlin is an orally available, small molecule antagonist of Mouse Double Minute 2 homolog (MDM2).[4][5] It works by inhibiting the interaction between the MDM2 protein and the tumor suppressor protein p53.[4][5] By blocking this interaction, Idasanutlin prevents the MDM2-mediated degradation of p53, leading to the restoration of p53's transcriptional activity.[4][5] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][7]
Q2: Why is there an enantiomer of Idasanutlin and how is it used?
A2: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment. The enantiomer of Idasanutlin is often used as a negative control in experiments to demonstrate that the observed biological effects are specific to the active enantiomer and not due to off-target or non-specific interactions.
Q3: What are the known solubility properties of Idasanutlin?
A3: Idasanutlin is characterized as a hydrophobic and anionic molecule, often referred to as a "brick-dust" molecule due to its poor solubility in both water and oil.[1][2]
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL | [4] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Q4: Can I use sonication to dissolve Idasanutlin?
A4: Gentle warming and brief sonication can be used to aid the initial dissolution of Idasanutlin in DMSO. However, be cautious with sonication as excessive energy can potentially degrade the compound.
Q5: Are there any advanced formulation strategies to improve Idasanutlin's solubility?
A5: Yes, researchers are actively developing advanced formulations to enhance the solubility and stability of Idasanutlin. One promising approach is the development of a self-nanoemulsifying drug delivery system (SNEDDS) using a hydrophobic nanocomplex of Idasanutlin with a cationic ionizable lipid.[1][2][8] This formulation has been shown to resist drug precipitation and improve its anticancer activity.[1][2][8]
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of Idasanutlin in Cell Culture Medium
This protocol will help you determine the practical working concentration of Idasanutlin in your specific cell culture medium before it precipitates.
Materials:
-
Idasanutlin powder
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., RPMI-1640 or DMEM, with serum and other supplements)
-
Sterile microcentrifuge tubes
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a 10 mM stock solution of Idasanutlin in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.
-
-
Prepare Serial Dilutions in Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a 96-well plate, add 100 µL of the pre-warmed medium to each well.
-
Add 2 µL of your 10 mM Idasanutlin stock solution to the first well and mix thoroughly by pipetting up and down. This will give you a starting concentration of 200 µM.
-
Perform a 2-fold serial dilution by transferring 102 µL from the first well to the second well, mixing, and repeating this process across the plate.
-
Include a well with medium only and a well with medium plus 2 µL of DMSO as negative and vehicle controls, respectively.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a more quantitative assessment, measure the absorbance of the plate at a wavelength between 600 nm and 650 nm. An increase in absorbance indicates the formation of a precipitate.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear (no visible precipitate and no significant increase in absorbance compared to the vehicle control) is your maximum working soluble concentration under these specific conditions.
-
Visualizations
Caption: Troubleshooting workflow for Idasanutlin precipitation.
Caption: Idasanutlin's signaling pathway via p53 activation.
References
- 1. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Idasanutlin-ionizable lipid nanocomplex for enhanced solubility, stability, and anticancer activity in p53 sensitive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Idasanutlin Enantiomer Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Idasanutlin and its enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is Idasanutlin and its enantiomer?
A1: Idasanutlin is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By binding to MDM2, it prevents the degradation of the p53 tumor suppressor protein, leading to the activation of the p53 pathway and subsequent apoptosis in cancer cells with wild-type p53.[1][2] The enantiomer of Idasanutlin is its non-superimposable mirror image and is often used as a negative control in experiments to demonstrate the stereospecificity of the active compound.
Q2: Why is the separation of Idasanutlin enantiomers important?
A2: The biological activity of chiral molecules like Idasanutlin is often highly stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active or even contribute to off-target effects. Therefore, it is crucial to separate and quantify the enantiomers to ensure the quality, efficacy, and safety of the active pharmaceutical ingredient (API). Regulatory agencies require the characterization and control of the enantiomeric purity of chiral drugs.
Q3: What are the common techniques for analyzing the purity and enantiomeric excess of Idasanutlin?
A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common and effective techniques for separating and quantifying the enantiomers of Idasanutlin.[3][4] For assessing chemical purity, Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector or Mass Spectrometry (MS) is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural confirmation and purity assessment.
Q4: What are typical acceptance criteria for the purity and enantiomeric excess of a small molecule drug like Idasanutlin?
A4: While specific criteria are product-dependent, general guidelines for small molecule drug substances in early clinical development suggest a purity of ≥97.0% for the active pharmaceutical ingredient (API).[5] The undesired enantiomer is treated as an impurity, and its level is typically controlled to not more than 1.0%.[5][6]
Experimental Protocols
Protocol 1: Chiral HPLC Method for Idasanutlin Enantiomer Separation
This protocol describes a direct method for the enantiomeric separation of Idasanutlin using a polysaccharide-based chiral stationary phase.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based column)
-
Mobile Phase: n-Hexane/Isopropanol (IPA) (70:30, v/v) with 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Idasanutlin sample in the mobile phase to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the separation at 254 nm.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Protocol 2: RP-HPLC Method for Idasanutlin Purity Assessment
This protocol outlines a reverse-phase HPLC method for determining the chemical purity of Idasanutlin.
Instrumentation and Materials:
-
HPLC system with a UV or PDA detector
-
Column: C18 column, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Idasanutlin sample in a 1:1 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample.
-
Run the gradient program and record the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
Data Presentation
Table 1: Typical Quality Control Specifications for Idasanutlin Drug Substance
| Parameter | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identification | Matches the reference standard (e.g., by IR, NMR) | Spectroscopy |
| Assay | 97.0% - 103.0% | RP-HPLC |
| Enantiomeric Purity | ≥ 98.0% ee (Not more than 1.0% of the other enantiomer) | Chiral HPLC/SFC |
| Related Substances | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.5% | RP-HPLC |
| Water Content | ≤ 0.5% | Karl Fischer |
| Residual Solvents | Conforms to ICH Q3C limits | GC-HS |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor/No Enantiomeric Resolution | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of polysaccharide-based CSPs (e.g., cellulose (B213188) vs. amylose (B160209) derivatives).[7]- Optimize the mobile phase by varying the alcohol modifier (e.g., ethanol, isopropanol) and its percentage.[7]- Adjust the concentration of the amine additive (e.g., DEA) for basic compounds like Idasanutlin. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column contamination.- Sample overload. | - For basic compounds like Idasanutlin, ensure an appropriate amine modifier (e.g., DEA) is used in the mobile phase to reduce silanol (B1196071) interactions.[8]- Flush the column with a strong solvent.- Reduce the sample concentration or injection volume.[8] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a stable temperature.[8]- Equilibrate the column for a longer period before analysis.- Replace the column if performance continues to degrade. |
| Split Peaks | - Column void or channeling.- Incompatibility between sample solvent and mobile phase.- Injector issues. | - Reverse-flush the column at a low flow rate.- Dissolve the sample in the mobile phase whenever possible.- Inspect and clean the injector port and needle. |
| High Backpressure | - Blockage in the column or system.- Particulate matter from the sample or mobile phase. | - Filter the mobile phase and sample solutions through a 0.45 µm filter.- Use a guard column to protect the analytical column.- Back-flush the column according to the manufacturer's instructions.[9] |
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. fagg-afmps.be [fagg-afmps.be]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 5. pharmtech.com [pharmtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Guide to Idasanutlin and its Inactive Enantiomer for Researchers
For researchers and professionals in drug development, understanding the stereospecificity of bioactive molecules is paramount. This guide provides a detailed comparison of the active enantiomer, Idasanutlin (also known as RG7388), a potent MDM2 antagonist, and its corresponding inactive enantiomer, which serves as a crucial experimental control.
This document outlines the significant differences in their biological activities, supported by quantitative experimental data. Detailed methodologies for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms and comparative evaluation.
Data Presentation: Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative data comparing the biological activity of active Idasanutlin and its enantiomer. The data highlights the profound stereoselectivity of the interaction with the MDM2 protein.
| Parameter | Active Idasanutlin (RG7388) | Idasanutlin Enantiomer (Inactive Control) | Reference |
| MDM2-p53 Binding Inhibition (IC50) | 6 nM | > 10,000 nM | [1] |
| Cell Proliferation Inhibition (IC50 in SJSA-1 cells) | 30 nM | Inactive (Not specified) | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: The p53 Signaling Pathway
Active Idasanutlin functions as a potent and selective antagonist of the MDM2 protein.[3] In many cancer cells with wild-type p53, the p53 tumor suppressor protein is kept inactive through its interaction with MDM2, which promotes p53's degradation.[3] Active Idasanutlin binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[3] This frees p53 from degradation, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates target genes that induce cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby suppressing tumor growth.[4] The enantiomer of Idasanutlin is unable to bind effectively to MDM2, and therefore does not elicit this downstream signaling cascade.
Experimental Protocols
MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.
Materials:
-
GST-tagged recombinant human MDM2 protein
-
Biotinylated p53 peptide
-
Europium cryptate-labeled anti-GST antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
Test compounds (Active Idasanutlin and its enantiomer) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the assay plate.
-
Add a solution of GST-MDM2 and biotinylated p53 peptide to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding and potential inhibition.
-
Add a premixed solution of the Europium cryptate-labeled anti-GST antibody and APC-labeled streptavidin.
-
Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
The ratio of the signals (665/620) is proportional to the amount of MDM2-p53 binding. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (Active Idasanutlin and its enantiomer) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the active Idasanutlin and its enantiomer. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the active compound.
Visualizations of Experimental Workflow and Logical Relationships
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MDM2 inhibitors-mediated disruption of mitochondrial metabolism: A novel therapeutic strategy for retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A p53 Drug Response Signature Identifies Prognostic Genes in High-Risk Neuroblastoma | PLOS One [journals.plos.org]
- 4. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Stereospecificity: Validation of Idasanutlin's Enantiomeric Inactivity in p53 Wild-Type Cells
A Comparative Guide for Researchers
Idasanutlin (also known as RG7388) is a potent and selective small-molecule antagonist of the MDM2-p53 interaction, currently under investigation in clinical trials for various cancers. Its mechanism of action involves binding to MDM2, thereby preventing the degradation of the tumor suppressor protein p53. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. Like many chiral molecules, the biological activity of Idasanutlin is stereospecific. This guide provides a comparative analysis of the active Idasanutlin enantiomer and its inactive counterpart, offering experimental evidence and protocols to validate the enantiomer's lack of activity in p53 wild-type cells.
The Critical Role of Chirality in MDM2 Inhibition
Idasanutlin's therapeutic effect is intrinsically linked to its specific three-dimensional structure, which allows it to fit precisely into the p53-binding pocket of the MDM2 protein. Its enantiomer, while chemically identical in composition, possesses a mirror-image spatial arrangement that is not conducive to this critical interaction. Consequently, the enantiomer is not expected to inhibit the MDM2-p53 interaction and is often utilized as a negative control in experimental settings to confirm that the observed cellular effects are specifically due to the on-target activity of the active Idasanutlin enantiomer.[1]
Comparative Analysis of Idasanutlin Enantiomers
To illustrate the expected disparity in activity, we can draw a parallel with the well-characterized Nutlin-3 enantiomers. Nutlin-3a, the active enantiomer, is approximately 150 times more potent at inhibiting the MDM2-p53 interaction than its inactive counterpart, Nutlin-3b.[2][3][4] This stark difference in potency underscores the importance of stereochemistry in the design of effective MDM2 inhibitors.
Table 1: Expected Comparative Activity of Idasanutlin Enantiomers
| Feature | Active Idasanutlin (RG7388) | Inactive Idasanutlin Enantiomer |
| MDM2 Binding Affinity (IC50) | ~6 nM[1] | Expected to be in the high micromolar or millimolar range |
| Effect on p53 Levels in p53-WT Cells | Stabilization and accumulation of p53 | No significant change in p53 levels |
| Induction of p53 Target Genes (e.g., p21, PUMA) | Strong induction | No significant induction |
| Inhibition of Cell Proliferation (IC50 in p53-WT cells) | Potent (nanomolar to low micromolar range)[5][6][7][8] | Expected to be inactive at relevant concentrations |
| Induction of Apoptosis in p53-WT Cells | Significant induction | No significant induction |
Experimental Protocols for Validation
To empirically validate the inactivity of the Idasanutlin enantiomer, researchers can perform a series of in vitro assays. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A significant difference in the IC50 values between the two enantiomers would confirm the inactivity of one.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1, MCF-7, HCT116)
-
Active Idasanutlin (RG7388)
-
Inactive Idasanutlin Enantiomer
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solutions)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Protocol:
-
Cell Seeding: Seed p53 wild-type cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the active Idasanutlin and the inactive enantiomer in complete medium. The final concentrations should typically range from 1 nM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound using a suitable software (e.g., GraphPad Prism).
Western Blot for p53 and p21 Induction
This experiment will demonstrate whether the compounds can stabilize p53 and induce the expression of its downstream target, p21, a key cell cycle inhibitor.
Materials:
-
p53 wild-type cancer cell line
-
Active Idasanutlin
-
Inactive Idasanutlin Enantiomer
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the active Idasanutlin (e.g., 1 µM) and the inactive enantiomer (e.g., 1 µM and 10 µM) for 24 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This assay will directly assess the ability of the Idasanutlin enantiomers to disrupt the interaction between p53 and MDM2 in cells.
Materials:
-
p53 wild-type cancer cell line
-
Active Idasanutlin
-
Inactive Idasanutlin Enantiomer
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-p53 or anti-MDM2)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Primary antibodies for Western blot: anti-p53, anti-MDM2
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the Western blot protocol. Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C.
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the eluates by Western blotting for the presence of the co-immunoprecipitated protein (e.g., p53).
Visualizing the Molecular Logic
The following diagrams illustrate the key signaling pathway and the experimental logic for validating the inactivity of the Idasanutlin enantiomer.
Caption: p53-MDM2 signaling pathway and the effect of active Idasanutlin.
Caption: Experimental workflow for comparing Idasanutlin enantiomers.
Caption: Logical relationship of enantiomer-specific effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Repurposing MDM2 inhibitor RG7388 for TP53-mutant NSCLC: a p53-independent pyroptotic mechanism via ROS/p-p38/NOXA/caspase-3/GSDME axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MDM2 small-molecule inhibitor RG7388 leads to potent tumor inhibition in p53 wild-type neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical evaluation of the MDM2-p53 antagonist RG7388 alone and in combination with chemotherapy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Idasanutlin's Enantiomer: An Essential Control for Validating MDM2 Inhibition
A Comparative Guide for Researchers
In the study of the p53-MDM2 signaling pathway, specific and potent inhibitors are invaluable tools. Idasanutlin (B612072) (RG7388) has emerged as a highly selective and potent small molecule inhibitor of the MDM2-p53 interaction, currently under clinical investigation.[1][2] For rigorous scientific investigation, demonstrating that the observed biological effects are due to specific target engagement is critical. The enantiomer of Idasanutlin, being stereochemically distinct and biologically inactive, serves as an ideal negative control to ensure that the cellular effects of Idasanutlin are a direct result of MDM2 inhibition and not off-target activities.
This guide provides a comparative overview of Idasanutlin and its enantiomer, presenting experimental data and detailed protocols to aid researchers in designing robust MDM2 inhibition studies.
The p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[3][4] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[3] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation by the proteasome.[3] In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to proliferate unchecked.[3] Idasanutlin functions by binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction and restoring p53's tumor-suppressive functions.[2]
Comparative Performance: Idasanutlin vs. its Enantiomer
The efficacy of an MDM2 inhibitor is determined by its binding affinity to MDM2 and its ability to induce p53-dependent downstream effects. The stereochemistry of Idasanutlin is crucial for its high-affinity binding to the hydrophobic pocket of MDM2. Its enantiomer, with a mirrored three-dimensional structure, is unable to fit into this pocket, rendering it inactive.
MDM2 Binding Affinity
Biochemical assays are employed to measure the direct interaction between the compounds and the MDM2 protein. A commonly used method is a competitive binding assay, where the ability of the compound to displace a fluorescently labeled p53-derived peptide from MDM2 is quantified. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting this interaction.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Idasanutlin (RG7388) | MDM2 | Competitive Binding | 6 | [5] |
| Idasanutlin Enantiomer | MDM2 | Competitive Binding | >10,000 | [6] |
| Data for a closely related precursor compound, where the active enantiomer was >50-fold more potent than the inactive enantiomer. |
This significant difference in binding affinity underscores the importance of the specific stereochemistry of Idasanutlin for its biological activity and validates the use of its enantiomer as a non-binding control.
Cellular Activity: Inhibition of Cancer Cell Proliferation
The ultimate goal of an MDM2 inhibitor is to reactivate p53 and suppress cancer cell growth. Cell viability assays, such as the MTT or CellTiter-Glo® assays, are used to measure the cytotoxic or cytostatic effects of the compounds on cancer cell lines. The IC50 value in these assays represents the concentration of the compound that reduces cell viability by 50%.
| Compound | Cell Line (p53 status) | Assay Type | IC50 | Reference |
| Idasanutlin (RG7388) | SJSA-1 (wild-type) | Cell Viability | ~30 nM | [3] |
| U-2 OS (wild-type) | Cell Viability | ~1 µM | [3] | |
| MCF-7 (wild-type) | Cell Viability | ~1.5 µM | [3] | |
| Idasanutlin Enantiomer | Various (wild-type) | Cell Viability | Expected to be inactive | Inferred from binding data |
The potent, low nanomolar to micromolar activity of Idasanutlin in p53 wild-type cancer cell lines contrasts sharply with the expected inactivity of its enantiomer, which fails to engage the primary target, MDM2.
Experimental Protocols
To aid researchers in their studies, detailed protocols for key experiments are provided below.
Experimental Workflow: Validating On-Target Activity
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from commercially available kits and is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1, MCF-7)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Idasanutlin and Idasanutlin enantiomer (dissolved in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Idasanutlin and its enantiomer in culture medium. Add the desired concentrations to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest compound concentration. Incubate for the desired treatment period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 values using a non-linear regression model.
Protocol 2: Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This protocol is a general guideline for assessing the disruption of the MDM2-p53 interaction in cells.
Materials:
-
Treated cells (from a larger culture format, e.g., 10 cm dish)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies for detection (anti-p53 and anti-MDM2)
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads, then remove the beads.
-
Incubate the pre-cleared lysate with the primary antibody (or IgG control) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer.
-
Denature the samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53 (if MDM2 was immunoprecipitated) or MDM2 (if p53 was immunoprecipitated).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.
-
Expected Outcome: In vehicle- and enantiomer-treated samples, immunoprecipitating MDM2 should pull down p53, and vice versa. In the Idasanutlin-treated sample, this interaction should be significantly reduced or absent.
Conclusion
The use of Idasanutlin's inactive enantiomer as a negative control is indispensable for MDM2 inhibition studies. It allows researchers to unequivocally attribute the observed biological effects, such as p53 stabilization, cell cycle arrest, and apoptosis, to the specific inhibition of the MDM2-p53 interaction. This guide provides the necessary data and protocols to support the design of rigorous experiments, ensuring the validity and reproducibility of findings in this critical area of cancer research.
References
- 1. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head In Vivo Comparison of Idasanutlin and Its Enantiomer: A Guide for Researchers
This guide provides a comprehensive in vivo comparison of the MDM2 inhibitor Idasanutlin (B612072) and its enantiomer, designed for researchers, scientists, and drug development professionals. While direct head-to-head in vivo studies are not extensively published, this document synthesizes available preclinical and clinical data for Idasanutlin and frames the comparison against its enantiomer, which is utilized as an experimental negative control to demonstrate the specificity of Idasanutlin's activity.
Introduction to Idasanutlin
Idasanutlin is a potent and selective small-molecule antagonist of the Mouse Double Minute 2 (MDM2) protein.[1] By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, Idasanutlin prevents the MDM2-mediated degradation of p53.[2] This leads to the reactivation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][2] The enantiomer of Idasanutlin is the stereoisomer of the active molecule and is often used in preclinical studies as a negative control to ensure that the observed biological effects are specific to the intended target and not due to off-target or non-specific interactions.
Data Presentation: In Vivo Performance
The following tables summarize key quantitative data from in vivo studies of Idasanutlin. As no in vivo efficacy data for the enantiomer is published, it is presumed to have no significant anti-tumor activity, consistent with its role as a negative control.
Table 1: In Vivo Efficacy of Idasanutlin in Xenograft Models
| Cell Line / Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MV4-11 (AML) | Nude or NOD/SCID | Not specified | 30% TGI (single agent); >100% TGI with Venetoclax | [3] |
| MV4-11 (orthotopic) | Nude or NOD/SCID | Not specified | Median survival of 52 days (vs. 38.5 days for control) | [3] |
| MOLM-13 (orthotopic) | Nude or NOD/SCID | Not specified | Enhanced survival with combination treatment | [3] |
AML: Acute Myeloid Leukemia
Table 2: Clinical Pharmacokinetics of Idasanutlin (Single Oral Dose)
| Parameter | Value | Unit | Reference |
| Absolute Bioavailability | 40.1 | % | [4] |
| Systemic Clearance (CL) | Low | - | [4] |
| Volume of Distribution (Vd) | Moderate | - | [4] |
| Primary Route of Excretion | Fecal | (>91.5% of dose) | [4] |
Table 3: Pharmacodynamic Effects of Idasanutlin
| Biomarker | Effect | Significance | Reference |
| Macrophage Inhibitory Cytokine-1 (MIC-1) | Increased levels with QD dosing | Indicates p53 pathway activation | [5][6] |
| p53 | Stabilized and activated | Leads to cell cycle arrest and apoptosis | [7] |
| p21 | Upregulated | A downstream target of p53, involved in cell cycle arrest | [7] |
QD: Once daily
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Xenograft Model Protocol for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of Idasanutlin in a subcutaneous xenograft model.
1. Cell Culture:
-
Human cancer cell lines (e.g., MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in an incubator at 37°C with 5% CO2.
-
Cells are harvested during the exponential growth phase for implantation.
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum.
3. Tumor Implantation:
-
A suspension of cancer cells (typically 5-10 x 10^6 cells) in a sterile solution (e.g., PBS or a mixture with Matrigel) is prepared.
-
The cell suspension is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width²)/2.
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
5. Drug Administration:
-
Treatment Group: Idasanutlin is administered orally at a predetermined dose and schedule.
-
Control Group (Vehicle): The vehicle used to dissolve Idasanutlin is administered following the same schedule.
-
Control Group (Enantiomer): The enantiomer of Idasanutlin would be administered at the same dose and schedule as Idasanutlin to confirm target specificity.
6. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated as a percentage.
7. Pharmacodynamic Analysis:
-
Tumor and blood samples can be collected to assess biomarkers of p53 pathway activation, such as MIC-1, p21, and p53 levels, via methods like ELISA or Western blot.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of Idasanutlin.
1. Study Design:
-
A single-dose, open-label study is conducted in animal models or human subjects.[4]
2. Drug Administration:
-
A single oral dose of Idasanutlin is administered.[4]
-
For absolute bioavailability determination, an intravenous tracer dose of labeled Idasanutlin is co-administered.[4]
3. Sample Collection:
-
Blood samples are collected at multiple time points post-dose.
-
Plasma is separated from the blood samples for analysis.
4. Bioanalysis:
-
Plasma concentrations of Idasanutlin and its metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
5. Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance (CL), volume of distribution (Vd), and half-life (t1/2) are calculated using non-compartmental analysis.
Mandatory Visualizations
Signaling Pathway of Idasanutlin
Caption: Idasanutlin's mechanism of action via MDM2-p53 pathway.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
References
- 1. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating Clinical Development of Idasanutlin through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A single-center, open-label study investigating the excretion balance, pharmacokinetics, metabolism, and absolute bioavailability of a single oral dose of [14C]-labeled idasanutlin and an intravenous tracer dose of [13C]-labeled idasanutlin in a single cohort of patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of the MDM2 antagonist RO6839921 in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Enantiomeric Effects of Idasanutlin on p21 and MDM2 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantiomers of Idasanutlin (B612072) (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. We delve into the differential effects of its active and inactive enantiomers on the expression of key downstream targets of the p53 pathway, namely p21 and MDM2. This document summarizes expected quantitative data, provides detailed experimental protocols for verification, and illustrates the underlying signaling pathway.
Mechanism of Action: Stereospecific Inhibition of MDM2
Idasanutlin functions by binding to the p53-binding pocket of the MDM2 protein, thereby disrupting the MDM2-p53 interaction.[1][2] This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 in the nucleus leads to the transcriptional activation of its target genes, including the cyclin-dependent kinase inhibitor p21 and MDM2 itself, in a negative feedback loop.[3][4] This activation can result in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[3][5]
The biological activity of Idasanutlin is highly dependent on its specific stereochemistry. The active enantiomer, with the (2R,3S,4R,5S) configuration, is a potent inhibitor of the p53-MDM2 interaction. Conversely, its corresponding enantiomer is expected to be biologically inactive, serving as a valuable negative control in experimental settings. This stereospecificity is a common feature among potent small-molecule inhibitors that target specific protein-protein interactions.
Comparative Effects on p21 and MDM2 Expression
The following table summarizes the expected differential effects of the active and inactive enantiomers of Idasanutlin on the expression of p21 and MDM2 at both the mRNA and protein levels. These expectations are based on the known mechanism of action of Idasanutlin and the principles of stereospecific drug activity.
| Treatment | Target | Expected Change in mRNA Expression | Expected Change in Protein Expression |
| Active Idasanutlin Enantiomer | p21 | Significant Upregulation | Significant Upregulation |
| MDM2 | Significant Upregulation | Significant Upregulation | |
| Inactive Idasanutlin Enantiomer | p21 | No Significant Change | No Significant Change |
| MDM2 | No Significant Change | No Significant Change | |
| Vehicle Control (e.g., DMSO) | p21 | Baseline Expression | Baseline Expression |
| MDM2 | Baseline Expression | Baseline Expression |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for assessing the effects of Idasanutlin enantiomers.
Caption: p53-MDM2 signaling pathway and the effect of Idasanutlin enantiomers.
Caption: Experimental workflow for analyzing p21 and MDM2 expression.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the differential effects of Idasanutlin enantiomers.
Cell Culture and Treatment
-
Cell Lines: Use human cancer cell lines with wild-type p53, such as SJSA-1 (osteosarcoma), MCF-7 (breast adenocarcinoma), or A2780 (ovarian cancer).[4][6]
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare stock solutions of the active and inactive Idasanutlin enantiomers in dimethyl sulfoxide (B87167) (DMSO).
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the active enantiomer, the inactive enantiomer, or a vehicle control (DMSO) for the desired time points (e.g., 6, 24, and 48 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Western Blot Analysis for p21 and MDM2 Protein Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[7][8]
Real-Time Quantitative PCR (RT-qPCR) for p21 and MDM2 mRNA Expression
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
RT-qPCR:
-
Perform RT-qPCR using a suitable qPCR master mix, cDNA template, and specific primers for p21, MDM2, and a reference gene (e.g., GAPDH or ACTB).
-
Use the following cycling conditions as a starting point: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the comparative Ct (ΔΔCt) method.[9]
By following these protocols, researchers can effectively validate the stereospecific effects of Idasanutlin on the p53 pathway and quantify the differential impact of its enantiomers on the expression of the critical downstream targets, p21 and MDM2. This information is crucial for the continued development and understanding of MDM2 inhibitors as a therapeutic strategy in oncology.
References
- 1. RNA Sequencing Reveals Candidate Genes and Pathways Associated with Resistance to MDM2 Antagonist Idasanutlin in TP53 Wild-Type Chronic Lymphocytic Leukemia [mdpi.com]
- 2. MDM2 Antagonist Idasanutlin Reduces HDAC1/2 Abundance and Corepressor Partners but Not HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 9. Quantification of p21 gene expression in Caco-2 cells treated with sodium butyrate using real-time reverse transcription-PCR (RT-PCR) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Idasanutlin's Enantiomer: A Tale of Stereoselectivity in MDM2 Inhibition
A comprehensive analysis of the biological activity of Idasanutlin versus its enantiomer reveals a stark contrast in their ability to inhibit the MDM2-p53 interaction, highlighting the critical role of stereochemistry in the design of potent and selective cancer therapeutics.
Idasanutlin (RG7388) is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, which has been investigated in clinical trials for various cancers.[1][2] Its mechanism of action involves binding to the p53-binding pocket of MDM2, thereby preventing the degradation of the p53 tumor suppressor protein.[2][3] This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4] A crucial aspect of Idasanutlin's design and activity lies in its specific three-dimensional structure, or stereochemistry. The commercially available "Idasanutlin enantiomer" is intended for use as an experimental control, which strongly suggests it lacks significant biological activity.[5]
Comparative Biological Activity
The following table summarizes the known biological activity of Idasanutlin. Based on the available evidence, the biological activity of its enantiomer is inferred to be negligible in comparison.
| Parameter | Idasanutlin | Idasanutlin Enantiomer |
| Target | MDM2 | Presumed to not bind effectively to MDM2 |
| Mechanism of Action | Inhibits p53-MDM2 interaction, leading to p53 stabilization and activation.[1][2] | Presumed to be inactive as a p53-MDM2 inhibitor. |
| IC50 (p53-MDM2 Binding) | 6 nM[1] | Not reported, but expected to be significantly higher (>1000-fold) or inactive. |
| Cellular Activity (IC50) | ~30 nM in sensitive cell lines[1] | Not reported, but expected to be significantly higher or inactive. |
| In Vivo Efficacy | Demonstrates tumor growth inhibition in xenograft models.[1] | Not expected to show significant in vivo efficacy. |
Signaling Pathway and Experimental Workflow
The interaction between p53, MDM2, and Idasanutlin is a well-defined signaling pathway. Idasanutlin's efficacy is a direct result of its ability to disrupt the negative regulation of p53 by MDM2.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of Idasanutlin.
To experimentally validate the differential activity of Idasanutlin and its enantiomer, a series of in vitro assays would be performed. The following workflow outlines the key experiments.
Caption: Experimental workflow for comparing the biological activity of Idasanutlin and its enantiomer.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the inhibition of the p53-MDM2 interaction in a cell-free system.
-
Materials: Recombinant GST-MDM2 protein, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665.
-
Procedure:
-
Idasanutlin or its enantiomer is serially diluted in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT).
-
The test compounds are incubated with GST-MDM2 and the biotinylated p53 peptide for a defined period (e.g., 60 minutes at 37°C) to allow for binding.
-
The HTRF detection reagents (Europium-anti-GST and Streptavidin-XL665) are added, and the mixture is incubated for another period (e.g., 60 minutes at room temperature).
-
The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the p53-MDM2 interaction.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: Cancer cell line with wild-type p53 (e.g., SJSA-1), cell culture medium, Idasanutlin, its enantiomer, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of Idasanutlin or its enantiomer for a specified duration (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
Western Blot for p53 Pathway Activation
This technique is used to detect changes in the protein levels of p53 and its downstream target, p21, upon treatment with the compounds.
-
Materials: Cancer cell line with wild-type p53, Idasanutlin, its enantiomer, lysis buffer, primary antibodies (anti-p53, anti-p21, anti-loading control like β-actin), and secondary antibodies.
-
Procedure:
-
Cells are treated with the compounds for a specific time (e.g., 24 hours).
-
The cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in p53 and p21 levels indicates activation of the p53 pathway.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle: Idasanutlin vs. Its Enantiomer in MDM2-p53 Inhibition
For researchers and drug development professionals, understanding the stereospecificity of a drug candidate is paramount. This guide provides a detailed statistical analysis and experimental comparison of Idasanutlin (RG7388), a potent MDM2 antagonist, and its enantiomer. The data presented underscores the critical importance of stereochemistry in drug efficacy, with Idasanutlin demonstrating significantly greater activity in inhibiting the MDM2-p53 interaction.
Idasanutlin is a small molecule inhibitor that targets the interaction between the MDM2 protein and the tumor suppressor protein p53.[1] By blocking this interaction, Idasanutlin prevents the MDM2-mediated degradation of p53, leading to the reactivation of p53's tumor-suppressing functions, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3] The enantiomer of Idasanutlin is often used as a negative control in experiments to demonstrate the specific activity of the active compound.[4]
Comparative In Vitro Activity: A Tale of Two Enantiomers
The stark difference in the biological activity of Idasanutlin and its enantiomer is most evident in their ability to inhibit the MDM2-p53 protein-protein interaction. Quantitative analysis reveals a dramatic loss of potency for the enantiomer, highlighting the specific stereochemical requirements for effective binding to the MDM2 protein.
| Compound | HTRF IC50 (µM) | Average Cellular IC50 (µM) in p53 wild-type cell lines |
| Idasanutlin | 0.006 | 0.03 |
| Idasanutlin Enantiomer | >10 | >10 |
Table 1: Comparative in vitro activity of Idasanutlin and its enantiomer. Data sourced from "Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development".
Experimental Protocols
The following section details the methodologies used to generate the comparative data presented above.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Binding
This biochemical assay quantifies the ability of a compound to disrupt the interaction between p53 and MDM2.
Materials:
-
GST-tagged MDM2 protein
-
Biotinylated p53 peptide
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (Idasanutlin and its enantiomer) dissolved in DMSO
Procedure:
-
A solution containing GST-MDM2 and biotinylated p53 peptide is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the wells of a microplate.
-
The MDM2/p53 peptide solution is then added to the wells containing the test compounds and incubated to allow for binding.
-
A detection mixture containing the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 is added to the wells.
-
After a further incubation period, the plate is read on an HTRF-compatible plate reader. The reader excites the Europium cryptate and measures the emission from both the Europium and the XL665.
-
The ratio of the emission signals is calculated, which is proportional to the amount of p53-MDM2 binding.
-
The IC50 values are determined by plotting the HTRF signal against the compound concentration and fitting the data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
This cell-based assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SJSA-1, with wild-type p53)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Test compounds (Idasanutlin and its enantiomer) dissolved in DMSO
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
After the incubation period, MTT solution is added to each well and the plates are incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is then removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of Idasanutlin.
Caption: A simplified workflow of the HTRF assay for MDM2-p53 binding.
Caption: Logical relationship of the antagonistic effects of Idasanutlin and its enantiomer.
References
- 1. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accelerating Clinical Development of Idasanutlin through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Confirming On-Target Activity of Idasanutlin Using Its Enantiomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Idasanutlin (B612072) (also known as RG7388) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, designed to reactivate the tumor suppressor p53 pathway in cancer cells. A critical aspect of preclinical drug development is the rigorous confirmation of on-target activity to ensure that the observed biological effects are a direct consequence of modulating the intended target. The use of a stereochemically distinct, inactive enantiomer as a negative control is a powerful tool to demonstrate such specificity. This guide provides a comparative analysis of Idasanutlin and its inactive enantiomer, presenting experimental data and detailed protocols to aid researchers in designing and interpreting studies aimed at validating on-target activity.
Mechanism of Action: The p53-MDM2 Axis
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Idasanutlin is designed to fit into the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction and liberating p53 to carry out its anti-tumor activities.[2]
To confirm that the cellular effects of Idasanutlin are due to its specific interaction with MDM2, its activity is compared with that of its enantiomer, which, due to its different three-dimensional shape, should not bind to the MDM2 pocket and therefore should be biologically inactive.[3]
Comparative Experimental Data
The following tables summarize the quantitative data comparing the biochemical and cellular activities of Idasanutlin and its inactive enantiomer.
Table 1: Biochemical Assay - Inhibition of p53-MDM2 Interaction
This table presents the half-maximal inhibitory concentration (IC50) values for Idasanutlin and its enantiomer in a biochemical assay designed to measure the disruption of the p53-MDM2 interaction.
| Compound | HTRF Assay IC50 (nM) | Fold Difference |
| Idasanutlin (Active) | 6[4][5][6] | >1667 |
| Inactive Enantiomer | >10,000[3] |
HTRF (Homogeneous Time-Resolved Fluorescence) is a common method for studying protein-protein interactions.
Table 2: Cellular Assay - Inhibition of Cell Proliferation in p53 Wild-Type Cancer Cells
This table shows the IC50 values for Idasanutlin and its enantiomer in a cell-based assay measuring the inhibition of proliferation in cancer cell lines with functional p53.
| Cell Line | Idasanutlin IC50 (µM) | Inactive Enantiomer IC50 (µM) |
| SJSA-1 (Osteosarcoma) | 0.01[4] | >10[3] |
| HCT116 (Colon Cancer) | 0.01[4] | >10[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction
This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between p53 and MDM2 proteins.
Materials:
-
GST-tagged MDM2 protein
-
Biotinylated p53 peptide
-
HTRF buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.2 mg/ml BSA)[4]
-
Europium cryptate-labeled anti-GST antibody
-
Allophycocyanin-labeled streptavidin
-
Idasanutlin and its inactive enantiomer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of Idasanutlin and its inactive enantiomer in HTRF buffer.
-
Add the test compounds, GST-MDM2, and biotinylated p53 peptide to the wells of the 384-well plate.
-
Incubate the plate for 1 hour at room temperature to allow for the binding reaction to reach equilibrium.
-
Add the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and allophycocyanin-labeled streptavidin) to each well.
-
Incubate the plate for 1 hour at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor (Europium) and acceptor (allophycocyanin) emission wavelengths.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic model.[4]
Cell Viability (MTT) Assay
This cellular assay assesses the effect of Idasanutlin and its enantiomer on the proliferation of cancer cells.
Materials:
-
p53 wild-type cancer cell lines (e.g., SJSA-1, HCT116)
-
Cell culture medium and supplements
-
Idasanutlin and its inactive enantiomer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Idasanutlin or its inactive enantiomer. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This technique is used to demonstrate that Idasanutlin disrupts the interaction between p53 and MDM2 within a cellular context.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1)
-
Idasanutlin and its inactive enantiomer
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-p53, anti-MDM2, and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture SJSA-1 cells and treat with Idasanutlin, its inactive enantiomer, or a vehicle control for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-MDM2 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for p53 and MDM2. A decrease in the amount of p53 co-immunoprecipitated with MDM2 in the Idasanutlin-treated sample compared to the controls indicates disruption of the interaction.
Quantitative PCR (qPCR) for p21 and MDM2 Gene Expression
This assay measures the induction of p53 target genes, such as CDKN1A (p21) and MDM2, as a downstream indicator of p53 activation by Idasanutlin.
Materials:
-
p53 wild-type cancer cell line (e.g., HCT116)
-
Idasanutlin and its inactive enantiomer
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CDKN1A, MDM2, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat HCT116 cells with Idasanutlin, its inactive enantiomer, or a vehicle control for a specified time (e.g., 6-24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression relative to the vehicle-treated control. An increase in CDKN1A and MDM2 expression in the Idasanutlin-treated sample demonstrates activation of the p53 pathway.
Visualizing On-Target Activity
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of Idasanutlin.
Caption: Workflow for a co-immunoprecipitation experiment to assess p53-MDM2 interaction.
Caption: Workflow for quantitative PCR to measure p53 target gene expression.
By employing the inactive enantiomer of Idasanutlin as a negative control in these and other relevant assays, researchers can confidently attribute the observed anti-cancer effects of Idasanutlin to its specific, on-target inhibition of the p53-MDM2 interaction. This rigorous approach is fundamental to building a robust preclinical data package and advancing promising targeted therapies toward clinical development.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of RG7388, a potent and selective p53-MDM2 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Idasanutlin in Combination Therapy: A Comparative Guide for Cancer Researchers
An in-depth analysis of preclinical and clinical data on the synergistic effects of the MDM2 inhibitor Idasanutlin (B612072) with other anticancer agents.
Idasanutlin (RG7388) is a potent and selective small-molecule antagonist of Mouse Double Minute 2 (MDM2), a primary negative regulator of the p53 tumor suppressor. By disrupting the MDM2-p53 interaction, Idasanutlin reactivates the p53 pathway in cancer cells with wild-type TP53, leading to cell cycle arrest and apoptosis. While showing promise as a monotherapy, the true potential of Idasanutlin may lie in combination with other anticancer drugs. This guide provides a comparative overview of preclinical and clinical studies investigating Idasanutlin in combination with various agents, offering researchers a comprehensive resource to inform future studies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Idasanutlin in combination with other cancer drugs across different cancer types.
In Vitro Efficacy and Synergy
| Cancer Type | Combination Partner | Cell Line(s) | Idasanutlin GI50/IC50 (µM) | Partner GI50/IC50 (µM) | Synergy Assessment (e.g., CI, ZIP score) | Reference(s) |
| Neuroblastoma | Temozolomide (B1682018) | SHSY5Y-Luc | ~0.1 | ~100 | CI < 0.7 (Synergism) | [1] |
| Neuroblastoma | Temozolomide | NB1691-Luc | ~0.2 | ~200 | CI < 0.7 (Synergism) | [1] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Navitoclax (B1683852) | T-ALL PDX lines | N/A | N/A | ZIP score: 16.9 ± 1.35 (Synergy) | [2][3] |
| Acute Myeloid Leukemia (AML) | Venetoclax (B612062) | MV4-11, MOLM-13 | N/A | N/A | Synergistic anti-tumor activity | [4] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Daunorubicin | NALM-6 | 0.3 (with 90nM Daunorubicin) | N/A | Synergistic | [5] |
CI: Combination Index; GI50: Growth Inhibition 50; IC50: Inhibitory Concentration 50; N/A: Not Available in the search results; PDX: Patient-Derived Xenograft; ZIP: Zero Interaction Potency.
In Vivo Efficacy
| Cancer Type | Combination Partner | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| Neuroblastoma | Temozolomide | Orthotopic Xenograft (SHSY5Y-Luc, NB1691-Luc) | RO6839921 (Idasanutlin prodrug) + Temozolomide | Greater tumor growth inhibition and increased survival compared to single agents. | [1] |
| T-ALL | Navitoclax | T-ALL Xenografts | Idasanutlin + Navitoclax | Significant increase in overall survival. | [2][6] |
| AML | Venetoclax | Orthotopic AML models | Idasanutlin + Venetoclax | Strongly superior efficacy compared to single agents. | [4] |
| B-ALL | Navitoclax | B-ALL PDX#9-r | Idasanutlin (30 mg/kg, 5 days/week) + Navitoclax (50 mg/kg, daily) for 21 days | Synergistically inhibited in vivo growth. | [7] |
Clinical Trial Outcomes
| Cancer Type | Combination Partner | Trial Phase | Key Findings | Reference(s) |
| AML (R/R) | Cytarabine (B982) | Phase 1/1b (NCT01773408) | Composite Complete Remission (CRc) in TP53 wild-type patients: 18.9% with Idasanutlin monotherapy vs. 35.6% with combination therapy. | [8][9] |
| AML (R/R) | Cytarabine | Phase 3 (MIRROS, NCT02545283) | Overall Survival (OS) in TP53 wild-type patients: Median OS of 8.3 months with the combination vs. 9.1 months with placebo + cytarabine (not statistically significant). Overall Response Rate (ORR): 38.8% vs. 22.0%. | [10][11] |
| AML (R/R) | Venetoclax | Phase 1b (NCT02670044) | CRc rate: 34.3% at the recommended Phase 2 dose. Higher response rates were observed in patients with IDH1/2 or RUNX1 mutations. | [12] |
| AML (R/R) | Cobimetinib | Phase 1b (NCT02670044) | Antileukemic responses: 20% of patients, including 3 complete remissions. | [13] |
R/R: Relapsed or Refractory
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Idasanutlin and its combination partners, as well as standardized workflows for essential experimental procedures.
Caption: Idasanutlin's core mechanism of action.
Caption: Synergistic apoptosis induction pathway.
Caption: Standard MTT assay workflow.
Caption: Annexin V/PI apoptosis assay workflow.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of Idasanutlin, the combination partner drug, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 or GI50 values can be determined using a dose-response curve fitting software. Synergy can be calculated using methods like the Chou-Talalay combination index (CI).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Idasanutlin and/or the combination partner for a specified time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blot for p53 Pathway
Western blotting is used to detect changes in the expression levels of key proteins in the p53 signaling pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Conclusion
The combination of Idasanutlin with other anticancer agents presents a promising therapeutic strategy across a range of malignancies. Preclinical data consistently demonstrate synergistic effects, particularly with BCL-2 family inhibitors like venetoclax and navitoclax, and chemotherapeutic agents such as temozolomide. While the clinical translation has shown mixed results, as evidenced by the MIRROS trial for the cytarabine combination, ongoing and future studies will be crucial in identifying the optimal combination partners, patient populations, and dosing schedules to fully harness the therapeutic potential of p53 reactivation with Idasanutlin. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the role of Idasanutlin in combination cancer therapy.
References
- 1. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Idasanutlin and navitoclax induce synergistic apoptotic cell death in " by Kimberly B Johansson, Megan S Zimmerman et al. [digitalcommons.wustl.edu]
- 3. Paper: Idasanutlin and Navitoclax Induce a Synergistic p53-Dependent Apoptotic Cell Death in T-Cell Acute Lymphoblastic Leukemia [ash.confex.com]
- 4. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Idasanutlin and navitoclax induce synergistic apoptotic cell death in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Murine double minute 2 inhibition alone or with cytarabine in acute myeloid leukemia: Results from an idasanutlin phase 1/1b study⋆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Venetoclax plus MEK Inhibitor Cobimetinib or MDM2 Inhibitor Idasanutlin in R/R AML - Conference Correspondent [conference-correspondent.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Idasanutlin and its Enantiomer
For researchers, scientists, and drug development professionals handling Idasanutlin and its enantiomer, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions regarding the disposal of this compound.
Hazard Profile and Safety Precautions
Idasanutlin (also known as RG7388) is classified as a hazardous substance.[1] All handling and disposal procedures must reflect this classification. The primary hazards associated with Idasanutlin include:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin and Eye Irritation : Causes skin and serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation.[1]
-
Mutagenicity : May cause genetic defects.
Due to these hazards, personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling Idasanutlin.[2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols.[2]
Disposal Procedures for Idasanutlin and its Enantiomer
The enantiomer of Idasanutlin should be handled and disposed of with the same precautions as the parent compound. Disposal must be carried out in strict accordance with local, state, and federal regulations for hazardous waste.[2][3]
Step-by-Step Disposal Guidance:
-
Waste Identification : Treat all Idasanutlin and its enantiomer, including unused product, contaminated materials (e.g., gloves, absorbent pads), and empty containers, as hazardous waste.
-
Professional Disposal Service : It is mandatory to contact a licensed professional waste disposal service to manage the disposal of this material.[3] Do not dispose of Idasanutlin with household garbage or into sewer systems.[2][3]
-
Containerization :
-
Unused Product : Keep the compound in its original, tightly sealed container.[2]
-
Contaminated Materials : Place any materials contaminated with Idasanutlin into a designated, labeled, and sealed hazardous waste container.
-
Empty Containers : Dispose of empty containers as unused product, as they may retain hazardous residue.[3]
-
-
Labeling : Clearly label all waste containers with the chemical name ("Idasanutlin" or "Idasanutlin enantiomer") and appropriate hazard warnings.
-
Storage : Store waste containers in a cool, well-ventilated, and locked area, away from incompatible materials, until collection by the professional disposal service.[2]
Quantitative Data Summary
No specific quantitative limits for the disposal of Idasanutlin were found in the provided search results. The consistent recommendation is for professional hazardous waste disposal, which will be guided by regulatory concentration limits for various disposal methods (e.g., incineration).
| Data Point | Value | Source |
| Acute Oral Toxicity Category | Category 3 or 4 | Safety Data Sheets[1] |
| Skin Irritation Category | Category 2 | Safety Data Sheet[1] |
| Eye Irritation Category | Category 2A | Safety Data Sheet[1] |
| Specific Target Organ Toxicity | Single Exposure, Category 3 (Respiratory tract irritation) | Safety Data Sheet[1] |
| Germ Cell Mutagenicity | Category 1B | Safety Data Sheet |
Experimental Protocols
No experimental protocols for the disposal of Idasanutlin are provided in the search results. The standard procedure is to follow the guidance of a licensed professional waste disposal service, which will have its own established protocols for handling and treating chemical waste.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Idasanutlin and its enantiomer.
Caption: Decision workflow for the safe disposal of Idasanutlin.
References
Safeguarding Researchers: Essential Protocols for Handling Idasanutlin (enantiomer)
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling the potent MDM2 antagonist, Idasanutlin (enantiomer), also known as RG7388 (enantiomer). Adherence to these protocols is mandatory to ensure personal safety and proper disposal.
Idasanutlin is a small molecule inhibitor of the p53-MDM2 interaction with potential antineoplastic activity.[1] Due to its hazardous properties, including potential for skin, eye, and respiratory irritation, and harm if swallowed, stringent safety measures are required.[2]
Personal Protective Equipment (PPE) and Hazard Summary
Personnel must wear the prescribed PPE when handling Idasanutlin in any form, including solids, solutions, and waste. The following table summarizes the required PPE and associated hazards.
| Hazard Classification | Required Personal Protective Equipment |
| Acute Toxicity, Oral (Harmful if swallowed) [2] | Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978).[3][4] The inner glove should be tucked under the gown cuff and the outer glove should cover the cuff.[3] Gown: Disposable, polyethylene-coated or other laminate, impervious gown with long sleeves and tight-fitting cuffs.[3][4] |
| Skin Irritation (Causes skin irritation) [2] | Gloves: As specified above. Gown: As specified above. |
| Eye Irritation (Causes serious eye irritation) [2] | Eye/Face Protection: Chemical splash goggles and a full-face shield.[3][4] |
| Specific Target Organ Toxicity, Single Exposure (May cause respiratory irritation) [2] | Respiratory Protection: A NIOSH-certified N95 respirator is required for handling powders outside of a certified chemical fume hood or for cleaning spills.[3][4] All handling of powdered Idasanutlin should be performed in a chemical fume hood.[5][6] |
Standard Operating Procedure for Handling Idasanutlin
1. Preparation and Weighing (Solid Compound):
-
All weighing and preparation of stock solutions from solid Idasanutlin must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[5][6]
-
Before beginning, ensure the work area is clean and decontaminated.
-
Don all required PPE as outlined in the table above.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
Carefully transfer the desired amount of Idasanutlin to a tared container. Avoid creating dust.
-
Close the primary container immediately after use.
2. Solution Preparation and Handling:
-
Prepare solutions within the chemical fume hood.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If working with solutions outside of a fume hood (e.g., in a biological safety cabinet for cell culture), ensure all PPE is worn, including double gloves, a gown, and eye protection.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 20 minutes and seek medical attention.[6]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
For small spills, use a commercially available chemotherapy spill kit, following the manufacturer's instructions.
-
Wear full PPE, including two pairs of chemotherapy gloves, a disposable gown, eye protection, and an N95 respirator, when cleaning up spills.[3][4]
-
Absorb the spill with absorbent pads, working from the outside in.
-
Clean the area with an appropriate deactivating agent (if available and compatible) followed by a thorough cleaning with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All materials contaminated with Idasanutlin are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, pipette tips, and other disposables. Place all solid waste into a designated, sealed, and clearly labeled hazardous waste container (typically a yellow or black container for chemotherapy waste).
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour Idasanutlin solutions down the drain.[5][6]
-
Sharps: Needles, syringes, or other sharps contaminated with Idasanutlin must be placed in a designated sharps container for hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. This may involve contacting the Environmental Health and Safety (EHS) office.[7]
Workflow for Safe Handling of Idasanutlin
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aaha.org [aaha.org]
- 4. halyardhealth.com [halyardhealth.com]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. pozescaf.com [pozescaf.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
